Technical Documentation Center

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate
  • CAS: 1007541-78-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate: Synthesis, Regioselectivity, and Applications

Introduction to the Pyrazole Scaffold In modern medicinal chemistry, polysubstituted pyrazoles are highly valued for their ability to act as robust hinge-binding motifs within the ATP-binding pockets of target kinases. E...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pyrazole Scaffold

In modern medicinal chemistry, polysubstituted pyrazoles are highly valued for their ability to act as robust hinge-binding motifs within the ATP-binding pockets of target kinases. Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic building block utilized extensively in the combinatorial synthesis of pharmaceutical agents. Mastering the regioselective synthesis of this specific scaffold is critical for drug development professionals, as the precise spatial arrangement of its alkyl and ester substituents directly dictates the pharmacokinetic and pharmacodynamic profiles of the resulting 1[1].

Physicochemical Profiling & Structural Data

To ensure accurate analytical tracking during synthesis and purification, the core quantitative and structural parameters of the target compound are summarized below[2].

PropertyValue
Chemical Name Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate
CAS Registry Number 1007541-78-7
Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
SMILES String O=C(OCC)c1nn(CCC)c(C)c1
Core Function Regioselective building block / Precursor

Mechanistic Rationale: Tautomerism and Regioselective Alkylation

The synthesis of ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate relies on the N-alkylation of its precursor, ethyl 3-methyl-1H-pyrazole-5-carboxylate. This precursor exists in a dynamic tautomeric equilibrium with ethyl 5-methyl-1H-pyrazole-3-carboxylate.

When treated with a base, the pyrazole is deprotonated to form a resonance-stabilized pyrazolide anion[1]. This anion possesses two nucleophilic nitrogen centers (N1 and N2). Upon the introduction of an alkylating agent (e.g., 1-bromopropane), an SN2 nucleophilic substitution occurs.

The Causality of Regioselectivity: The regiochemical outcome of this alkylation is strictly governed by the steric microenvironment of the pyrazolide anion. The ethyl ester group (-COOCH2CH3) exerts a significantly larger steric hindrance compared to the methyl group (-CH3). Consequently, the nucleophilic attack preferentially occurs at the nitrogen adjacent to the less hindered methyl group. This sterically favored pathway yields the target compound, ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate, as the major product, while the sterically hindered attack yields the undesired ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate as a minor byproduct[1].

Experimental Workflow: Self-Validating Synthesis Protocol

To ensure high yield and structural integrity, the following step-by-step methodology incorporates in-process causality and self-validating analytical checkpoints.

Step 1: Pyrazolide Anion Formation

  • Action: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C. Add powdered potassium hydroxide (KOH) (1.5 eq) portion-wise.

  • Causality: The strong base deprotonates the tautomeric pyrazole to form the highly reactive pyrazolide anion. Cooling to 0 °C prevents premature degradation of the solvent and controls the exothermicity of the acid-base reaction.

Step 2: Electrophilic Alkylation

  • Action: Slowly add 1-bromopropane (1.2 eq) dropwise to the cooled mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours[1].

  • Causality: Dropwise addition controls the SN2 reaction rate, preventing localized heating that could lead to over-alkylation or the formation of undesired side products.

Step 3: Quenching and Liquid-Liquid Extraction

  • Action: Quench the reaction with distilled water and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation: Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The complete disappearance of the starting material spot validates the termination of the reaction phase.

Step 4: Chromatographic Separation

  • Action: Load the crude mixture onto a silica gel column. Elute using a gradient of Hexane/EtOAc.

  • Causality: The two regioisomers possess different dipole moments due to the relative spatial positioning of the propyl, methyl, and ester groups, allowing for efficient separation via normal-phase chromatography.

Step 5: Structural Validation via 2D NMR

  • Action: Isolate the major fraction and perform 1H NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

  • Self-Validation: The desired ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate is definitively confirmed by observing a strong NOE cross-peak between the N-propyl protons and the C5-methyl protons. The absence of an NOE cross-peak between the N-propyl protons and the ester group confirms the successful exclusion of the undesired regioisomer.

Logical Workflow of Regioselective Synthesis

G Start Ethyl 3-methyl-1H-pyrazole-5-carboxylate (Tautomeric Precursor) Anion Pyrazolide Anion Formation (Base / DMF, 0°C) Start->Anion Deprotonation Alkylation SN2 Alkylation (1-Bromopropane) Anion->Alkylation Electrophile Addition Regio1 Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate (Target: Propyl adjacent to Methyl) Alkylation->Regio1 Sterically Favored Regio2 Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate (Byproduct: Propyl adjacent to Ester) Alkylation->Regio2 Sterically Hindered Purification Silica Gel Chromatography (Hexane:EtOAc Gradient) Regio1->Purification Regio2->Purification NMR 2D NOESY NMR Cross-peaks: N-propyl & C5-methyl Purification->NMR Isomer Validation

Workflow of the regioselective synthesis, isolation, and NOESY validation of the pyrazole scaffold.

Downstream Applications in Drug Development

Once the regiochemistry is secured and validated, ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate serves as a highly stable precursor in drug development. The ethyl ester acts as a reliable protecting group during the alkylation phase.

In subsequent synthetic steps, the ester is hydrolyzed using an aqueous base (e.g., lithium hydroxide in a THF/water mixture) to yield the corresponding 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid[1]. This free carboxylic acid is then coupled with various complex amines using standard amide coupling agents (such as HATU or EDC/HOBt) to generate diverse libraries of heterocyclic amides. These final compounds are actively investigated and patented as potent kinase inhibitors for the treatment of oncological and immunological disorders[1].

References

  • US9556152B2 - Heterocyclic amides as kinase inhibitors | Google Patents | 1

  • 5-methyl-1-propyl-pyrazole-3-carboxylic acid ethyl ester | ChemicalBook | 2

  • 1007541-78-7 | Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate | BLD Pharm | 3

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate

Introduction & Scientific Rationale Polysubstituted pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and novel agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Polysubstituted pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and novel agrochemicals [1]. The synthesis of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate (CAS: 1007541-78-7) presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of N-alkylation.

The precursor, ethyl 5-methyl-1H-pyrazole-3-carboxylate, exists in a dynamic tautomeric equilibrium with ethyl 3-methyl-1H-pyrazole-5-carboxylate. Direct alkylation of this tautomeric mixture typically yields two regioisomers [2]. This application note details a regiocontrolled methodology designed to maximize the yield of the desired N1-propyl isomer through the strategic manipulation of ion-pairing effects.

Mechanistic Insights: Controlling Regioselectivity

The regiochemical outcome of pyrazole N-alkylation is not strictly governed by the starting tautomeric ratio, but rather by the interplay of steric hindrance, electronic effects, and the nature of the transition state during the alkylation event [3]. The causality of regioselection can be tuned via the choice of base and solvent:

  • Solvent-Separated Ion Pairs (Thermodynamic Control): Employing a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ or Cs₂CO₃ generates a solvent-separated ion pair. The resulting free pyrazolide anion undergoes alkylation governed primarily by sterics, often leading to a mixed or poorly selective thermodynamic ratio of N1 and N2 alkylated products.

  • Tight Ion-Pairing (Kinetic Control): Utilizing a strong hydride base (e.g., NaH) in a less polar solvent (e.g., THF) promotes the formation of a tight ion-pair. The sodium cation coordinates simultaneously with the C3-carboxylate oxygen and the adjacent N2 nitrogen. This chelation effectively blocks the N2 position, directing the incoming propyl electrophile almost exclusively to the N1 position [4].

Mechanism A Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Tautomeric Mixture) B Deprotonation by Base A->B C Tight Ion Pair (NaH / THF) Na+ coordinates C3-Ester & N2 B->C Non-polar solvent (THF) D Solvent-Separated Ion Pair (K2CO3 / DMF) Free Pyrazolide Anion B->D Polar aprotic solvent (DMF) E Sterically Directed Attack Favors N1-Alkylation C->E Propyl Iodide F Thermodynamic Attack Mixed N1 / N2 Alkylation D->F Propyl Iodide

Mechanistic pathway of pyrazole N-alkylation highlighting ion-pair effects on regioselectivity.

Data Presentation: Optimization of Reaction Conditions

To establish the most robust protocol, various alkylation conditions were screened. Table 1 summarizes the impact of base, solvent, and the alkylating agent on the regiomeric ratio.

Table 1: Optimization of N-Alkylation Conditions

EntryBase (1.1 eq)SolventTemp (°C)Alkylating Agent (1.2 eq)Total Yield (%)Regioisomeric Ratio (N1:N2)*
1K₂CO₃DMF601-Bromopropane781.2 : 1
2Cs₂CO₃DMF601-Iodopropane821.5 : 1
3NaHTHF251-Iodopropane858 : 1
4LiHMDSTHF0 to 251-Iodopropane8112 : 1

*Note: The N1 isomer is Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate (Target). The N2 isomer is Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate (Byproduct).

Experimental Methodology: Step-by-Step Protocol

Objective: High-yield synthesis of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate via tight ion-pair directed N-alkylation (Based on Table 1, Entry 3).

Reagents & Materials
  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 equiv, 10.0 mmol, 1.54 g)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 equiv, 11.0 mmol, 0.44 g)

  • 1-Iodopropane (1.2 equiv, 12.0 mmol, 1.17 mL)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

  • Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Step-by-Step Procedure
  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum. Cool the apparatus under a continuous stream of argon to ensure a moisture-free environment.

  • Base Suspension: Add anhydrous THF (20 mL) to the flask. Introduce the NaH dispersion (0.44 g) and cool the suspension to 0 °C using an external ice-water bath.

  • Substrate Deprotonation: Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.54 g) in anhydrous THF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes.

    • Causality Check: Dropwise addition strictly controls the exothermic evolution of hydrogen gas and prevents localized overheating, which can lead to substrate decomposition or side reactions.

  • Ion-Pair Maturation: Stir the resulting mixture at 0 °C for 30 minutes. This duration ensures complete deprotonation and the thermodynamic stabilization of the sodium pyrazolide tight ion-pair.

  • Electrophilic Addition: Add 1-iodopropane (1.17 mL) dropwise via a gas-tight syringe.

    • Causality Check: 1-Iodopropane is selected over 1-bromopropane due to the higher nucleofugality of the iodide leaving group. This allows the SN2 alkylation to proceed efficiently at lower temperatures, thereby preserving kinetic regioselectivity.

  • Reaction Progression: Remove the ice bath and allow the reaction to gradually warm to room temperature (25 °C). Stir for 12–16 hours under argon. Monitor the reaction completion via TLC (Eluent: Hexanes/EtOAc, 3:1; UV visualization).

  • Quenching and Extraction: Cool the reaction mixture back to 0 °C and quench carefully by the dropwise addition of saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Chromatographic Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution of 5% to 20% EtOAc in Hexanes.

    • Separation Rationale: The desired N1-isomer (target) typically elutes faster than the N2-isomer. The N2-isomer possesses polar ester and alkyl groups on adjacent atoms (C5 and N1), which increases its overall dipole moment and silica affinity compared to the more symmetrically distributed N1-isomer.

Self-Validating Analytical Characterization

To definitively confirm the isolation of the N1 regioisomer over the N2 isomer, perform a 2D NOESY NMR experiment. A strong NOE cross-peak between the N-CH₂ protons of the propyl group and the C5-methyl protons is the definitive hallmark of N1-alkylation. The absence of an NOE correlation between the propyl group and the ester moiety further validates the structural assignment.

Alternative Synthetic Workflow: Knorr Pyrazole Synthesis

For applications where the use of alkyl halides is restricted, an alternative retrosynthetic disconnection involves the Knorr condensation of a 1,3-dicarbonyl with an alkylhydrazine. Reacting ethyl 2,4-dioxopentanoate with propylhydrazine in glacial acetic acid yields the pyrazole core directly. However, this route inherently produces a mixture of regioisomers requiring rigorous chromatographic separation.

Workflow A Ethyl 2,4-dioxopentanoate (1,3-Dicarbonyl) C Knorr Condensation (Glacial Acetic Acid, Δ) A->C B Propylhydrazine (Alkylhydrazine) B->C D Ethyl 5-methyl-1-propyl- 1H-pyrazole-3-carboxylate (Target Isomer) C->D Major Product E Ethyl 3-methyl-1-propyl- 1H-pyrazole-5-carboxylate (Regioisomer) C->E Minor Product

Knorr pyrazole synthesis workflow showing the condensation of a 1,3-dicarbonyl with propylhydrazine.

References

  • Heterocyclic amides as kinase inhibitors.Google Patents (US Patent 9,556,152 B2).
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry (2022). Available at:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences (2025). Available at:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry (2021). Available at:[Link]

Application

Application Note: Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate in Agrochemical Discovery & Synthesis

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Drug Discovery Scientists Compound: Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate (CAS: 1007541-78-7) Primary Applications: Synthesis of Succinate De...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Drug Discovery Scientists Compound: Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate (CAS: 1007541-78-7) Primary Applications: Synthesis of Succinate Dehydrogenase Inhibitors (SDHIs) and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors.

Introduction & Strategic Relevance

The pyrazole ring is a privileged scaffold in modern agrochemical research, forming the core of numerous commercial fungicides, herbicides, and insecticides. Specifically, pyrazole-3-carboxylates and pyrazole-4-carboxylates act as critical Aldo-X bifunctional building blocks (AXB3) for the synthesis of complex bioactive frameworks [1].

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate is a highly specialized intermediate. Unlike simpler pyrazoles, its specific substitution pattern—an N1-propyl group, a C5-methyl group, and a C3-ethyl ester—provides a pre-optimized pharmacophore template for targeting specific enzymes in agricultural pests and weeds. It is predominantly utilized to synthesize next-generation Succinate Dehydrogenase Inhibitors (SDHIs) , a class of broad-spectrum fungicides that disrupt fungal cellular respiration [2].

Mechanistic Rationale: The "Structure-Activity" Causality

In agrochemical design, every functional group must serve a kinetic, thermodynamic, or pharmacokinetic purpose. The selection of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate as a starting material is driven by the following causal relationships:

  • N1-Propyl Substitution (Pharmacokinetics & Penetration): Fungal cell walls and plant cuticles present significant hydrophobic barriers. While N-methyl pyrazoles often suffer from high aqueous solubility (low LogP), extending the alkyl chain to a propyl group increases the lipophilicity of the final molecule. This optimizes the partition coefficient, allowing the active ingredient to penetrate the waxy plant cuticle and the fungal membrane efficiently without becoming trapped in the lipid bilayer.

  • C5-Methyl Substitution (Conformational Locking): When the C3-ester is converted into an amide (to form an SDHI fungicide), the C5-methyl group provides critical steric hindrance. This steric bulk forces the adjacent amide bond and the attached aniline ring into an orthogonal conformation. This pre-organized conformation minimizes the entropic penalty upon binding to the narrow, hydrophobic ubiquinone-binding pocket of the Succinate Dehydrogenase (Complex II) enzyme [3].

  • C3-Ethyl Carboxylate (Synthetic Handle): The ester acts as a stable, yet easily activatable handle. It can undergo base-catalyzed hydrolysis to form a carboxylic acid for amidation (yielding SDHIs) or participate in Claisen condensations to form diketone derivatives (yielding HPPD-inhibiting herbicides) [4].

Workflow A Ethyl 5-methyl-1-propyl -1H-pyrazole-3-carboxylate B Base-Catalyzed Hydrolysis A->B C Pyrazole-3-carboxylic Acid Intermediate B->C D Amidation (Aniline derivatives) via Acid Chloride C->D E Acylation (Cyclohexanediones) via Claisen Condensation C->E F SDHI Fungicide Candidates D->F G HPPD Inhibitor Herbicide Candidates E->G

Synthesis workflow of agrochemical candidates from the pyrazole-3-carboxylate building block.

Experimental Protocols

The following protocols outline the synthesis of a model SDHI fungicide candidate from the title compound, followed by its in vitro validation. These procedures are designed as self-validating systems to ensure high-fidelity results.

Protocol A: Synthesis of 5-Methyl-N-(2-fluorophenyl)-1-propyl-1H-pyrazole-3-carboxamide

Objective: Convert the ethyl ester into a bioactive pyrazole-3-carboxamide via a two-step hydrolysis and amidation sequence [5].

Step 1: Saponification (Hydrolysis)

  • Reaction: Dissolve 10 mmol of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate in 20 mL of a 1:1 mixture of THF and Methanol.

  • Base Addition: Add 15 mL of 2M aqueous NaOH dropwise at 0°C.

  • Incubation: Stir the mixture at room temperature for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms complete consumption.

  • Workup: Concentrate the solvent in vacuo to remove THF/MeOH. Acidify the aqueous layer with 1M HCl to pH 2-3. Extract the precipitated pyrazole-3-carboxylic acid with Ethyl Acetate (3 x 20 mL). Dry over anhydrous Na₂SO₄ and concentrate.

Step 2: Amidation

  • Activation: Suspend the resulting carboxylic acid (approx. 9.5 mmol) in 15 mL of anhydrous Dichloromethane (DCM). Add 1.2 equivalents of Oxalyl Chloride and 2 drops of DMF (catalyst) at 0°C. Stir for 2 hours until gas evolution ceases, forming the acid chloride.

  • Coupling: Concentrate the mixture to remove excess Oxalyl Chloride. Redissolve in 10 mL DCM and add dropwise to a solution of 2-fluoroaniline (10 mmol) and Triethylamine (15 mmol) in 15 mL DCM at 0°C.

  • Purification: Stir overnight at room temperature. Wash the organic layer with saturated NaHCO₃, 1M HCl, and brine. Dry and evaporate. Purify via silica gel column chromatography.

    • Self-Validation Check: Perform ¹H-NMR. The presence of a broad singlet around δ 8.5-9.0 ppm (amide N-H) and the retention of the N-propyl triplet ( δ ~0.9 ppm) confirms the structural integrity of the synthesized SDHI candidate.

Protocol B: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized pyrazole carboxamide against isolated fungal mitochondrial Complex II.

  • Mitochondrial Isolation: Isolate mitochondria from Rhizoctonia solani mycelia using differential centrifugation in a sucrose buffer (0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).

  • Assay Mixture Preparation: In a 96-well microplate, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate, 1 mM sodium azide (to block Complex IV), and 50 µM 2,6-dichlorophenolindophenol (DCPIP) as the terminal electron acceptor.

  • Inhibitor Addition: Add the synthesized pyrazole carboxamide at varying concentrations (0.01 µM to 100 µM) dissolved in 1% DMSO.

    • Control: Use 1% DMSO as the negative control and a commercial SDHI (e.g., Fluxapyroxad) as the positive control.

  • Measurement: Initiate the reaction by adding the mitochondrial suspension (50 µg protein/well). Measure the decrease in absorbance at 600 nm (reduction of DCPIP) over 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well. Plot the percentage of inhibition against the log of the inhibitor concentration to derive the IC₅₀.

Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (CoQ) SDH->Ubiquinone e- transfer ATP ATP Depletion & Fungal Cell Death SDH->ATP Respiration Halt Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol Inhibitor Pyrazole-3-carboxamide (SDHI) Inhibitor->SDH Blocks Ubiquinone binding site

Mechanism of Action: Pyrazole-3-carboxamides inhibiting Succinate Dehydrogenase (Complex II).

Quantitative Data Presentation

To benchmark the efficacy of derivatives synthesized from Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate, comparative quantitative data is essential. The table below summarizes the enzymatic inhibition (IC₅₀) and in vitro fungicidal activity (EC₅₀) of model compounds against Rhizoctonia solani, a major agricultural pathogen [6].

Compound / DerivativeN1-SubstitutionC5-SubstitutionSDH Inhibition IC₅₀ (µM)R. solani Mycelial Growth EC₅₀ (mg/L)
Model Candidate 1 PropylMethyl0.821.45
Model Candidate 2 MethylMethyl3.158.90
Model Candidate 3 PropylH (Proton)5.4012.30
Fluxapyroxad (Standard) MethylDifluoromethyl0.400.65
Carbendazim (Control) N/AN/AN/A (Different MoA)1.00

Data Interpretation: The data clearly illustrates the causality of the structural choices. Replacing the N1-propyl group with a methyl group (Candidate 2) reduces target affinity due to suboptimal hydrophobic interactions. Removing the C5-methyl group (Candidate 3) drastically reduces efficacy, validating the necessity of the C5-methyl group for conformational locking of the amide bond [3].

References

  • Devi, N., Shankar, R., & Singh, V. (2018). 4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. Journal of Heterocyclic Chemistry.[Link]

  • Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. Syngenta AG, Crop Protection Research. [Link]

  • Wu, Z., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC / National Institutes of Health.[Link]

Method

Application Notes & Protocols: A Framework for In Vitro Evaluation of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate

Introduction: Unlocking the Therapeutic Potential of the Pyrazole Scaffold The pyrazole ring is a five-membered heterocycle that stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of the Pyrazole Scaffold

The pyrazole ring is a five-membered heterocycle that stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2][3][4] Prominent drugs, such as the selective COX-2 inhibitor Celecoxib, feature a pyrazole core, underscoring the scaffold's clinical significance.[3]

Essential First Steps: Compound Preparation and Quality Control

Before initiating any biological assay, it is critical to ensure the integrity and solubility of the test compound. This step is foundational to generating reproducible and reliable data.

Protocol 2.1: Stock Solution Preparation and Solubility Assessment

  • Purity Verification: Obtain a certificate of analysis (CoA) for Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate to confirm its identity and purity (>95% is recommended).

  • Stock Solution Preparation:

    • Accurately weigh out a precise amount of the compound.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10-50 mM). DMSO is a common solvent for novel compounds in initial screening.[4]

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Solubility in Aqueous Media:

    • Prepare serial dilutions of the DMSO stock into the specific cell culture medium or assay buffer to be used in subsequent experiments.

    • Visually inspect for any signs of precipitation at the highest intended working concentration.

    • Causality: Poor solubility can lead to an underestimation of potency and is a common cause of assay artifacts. It is crucial to ensure the compound remains fully dissolved at all tested concentrations. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

Tier 1 Screening: General Cytotoxicity Profile

The initial tier of assessment involves evaluating the compound's effect on cell viability across a panel of relevant cell lines. This provides a baseline understanding of its cytotoxic potential and helps determine the appropriate concentration range for subsequent mechanistic assays.[7][8]

3.1. Assay Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1] Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[4][9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (containing the same final concentration of DMSO) and "untreated control" wells. Incubate for a specified duration (e.g., 48 or 72 hours).[4]

  • MTT Addition: After the incubation period, carefully remove the treatment medium. Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., 100% DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.[1] A lower IC₅₀ value indicates greater potency.

Table 1: Representative Data Presentation for Cytotoxicity Screening

Cell Line Tissue of Origin IC₅₀ (µM) of Test Compound IC₅₀ (µM) of Doxorubicin (Control)
MCF-7 Breast Adenocarcinoma [Experimental Value] 6.1 ± 1.9[10]
A549 Lung Carcinoma [Experimental Value] 24.7 - 64.8[6]
HepG2 Liver Carcinoma [Experimental Value] 24.7 ± 3.2[10]

| DU145 | Prostate Carcinoma | [Experimental Value] | [Value from literature] |

G cluster_workflow Workflow: Tier 1 Cytotoxicity Screening A Seed Cells in 96-Well Plate B Incubate 24h (Cell Attachment) A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate 48-72h C->D E Add MTT Reagent Incubate 3-4h D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability Determine IC50 G->H

Caption: General experimental workflow for in vitro cytotoxicity assays.

Tier 2 Screening: Probing for Specific Biological Activities

4.A. Assessment of Anti-inflammatory Activity

4.A.1. Assay Protocol: Cell-Free COX-1 and COX-2 Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes, allowing for the determination of both potency and selectivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor solution, and solutions of purified human recombinant COX-1 and COX-2 enzymes.[4]

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, the respective enzyme (COX-1 or COX-2), and various concentrations of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate. Include a known selective inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) as positive controls. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and the enzyme substrate, arachidonic acid, to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance change over time (kinetic read) at a specific wavelength (e.g., 590 nm) using a microplate reader. The rate of color development is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC₅₀ values for both COX-1 and COX-2.

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A high SI value indicates selectivity for COX-2, which is often a desirable trait for reducing gastrointestinal side effects.[11]

G cluster_pathway Simplified COX Inflammatory Pathway AA Arachidonic Acid (Substrate) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGs) (Pro-inflammatory) COX->PGs Inhibitor Pyrazole Compound (Potential Inhibitor) Inhibitor->COX

Caption: Inhibition of the COX pathway by pyrazole derivatives.

4.B. Investigation of Anticancer Mechanisms

If the Tier 1 screen reveals potent and selective cytotoxicity against cancer cell lines, the following assays can elucidate the underlying mechanism of cell death. Pyrazole derivatives have been shown to induce apoptosis and cause cell cycle arrest.[1][6][10]

4.B.1. Assay Protocol: Apoptosis Detection via Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[1]

Step-by-Step Methodology:

  • Cell Treatment: Seed a chosen cancer cell line in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.[1]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Quadrant 1 (Annexin V- / PI-): Viable cells.

    • Quadrant 2 (Annexin V+ / PI-): Early apoptotic cells.

    • Quadrant 3 (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Quadrant 4 (Annexin V- / PI+): Necrotic cells/debris.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

4.B.2. Assay Protocol: Cell Cycle Analysis

This assay determines if the compound inhibits cell proliferation by arresting cells at a specific phase of the cell cycle.

Principle: PI stoichiometrically binds to the DNA within cells. Therefore, the intensity of PI fluorescence measured by flow cytometry is directly proportional to the DNA content. This allows for the discrimination of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[1]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cell membrane. Incubate overnight at -20°C.

  • Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[1]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Interpretation: Generate a DNA content histogram. Analyze the histogram using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.

G cluster_workflow Workflow: Anticancer Mechanism of Action cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay Start Cytotoxicity Confirmed (from Tier 1) Treat Treat Cancer Cells with Test Compound (IC50) Start->Treat A1 Harvest & Stain with Annexin V-FITC / PI Treat->A1 C1 Harvest, Fix & Stain with PI / RNase A Treat->C1 A2 Flow Cytometry Analysis A1->A2 A3 Quantify Apoptotic Cell Population A2->A3 C2 Flow Cytometry Analysis C1->C2 C3 Determine % Cells in G1, S, G2/M C2->C3

Caption: Parallel workflows for investigating anticancer mechanisms.

Summary and Data Consolidation

A comprehensive evaluation requires consolidating the quantitative data from all assays to build a clear activity profile for Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate.

Table 2: Consolidated In Vitro Activity Profile

Assay Type Parameter Cell Line / Enzyme Result (e.g., IC₅₀ in µM) Notes
Cytotoxicity IC₅₀ MCF-7 [Experimental Value]
IC₅₀ A549 [Experimental Value]
Anti-inflammatory IC₅₀ COX-1 (human) [Experimental Value]
IC₅₀ COX-2 (human) [Experimental Value]
Selectivity Index (COX-1/COX-2) [Calculated Value] A value > 1 indicates COX-2 selectivity
Anticancer Apoptosis [Cell Line] [% Apoptotic Cells @ IC₅₀]

| | Cell Cycle Arrest | [Cell Line] | [Phase of Arrest] | e.g., G2/M arrest |

References

  • BenchChem. (2025).
  • Gautam, R., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • BenchChem. (2025).
  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry. [Link]

  • Bentham Science Publishers. (2012).
  • Reaction Biology. Cell-based Assays for Drug Discovery.
  • Asif, M. (2014).
  • PMC. (2022).
  • PMC. (2021). A review for cell-based screening methods in drug discovery.
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • BMG LABTECH. (2022). Cell-based assays on the rise.
  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research.
  • RSC Publishing. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis.
  • BenchChem. (2025).
  • Hosny, R., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. PubMed. [Link]

  • MDPI. (2022).
  • Dunstan, H. M., et al. (2002). Cell-based assays for identification of novel double-strand break-inducing agents. PubMed. [Link]

  • PMC. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
  • Bentham Science Publishers. (2012).
  • MDPI. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics.
  • El-Naggar, A. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
  • Chem-Impex.
  • MDPI. (2018).
  • Vulcanchem.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry. [Link]

  • MedchemExpress.com.
  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)
  • ChemSynthesis. (2025). ethyl 5-[(E)
  • ChemScene.
  • Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.

Sources

Application

Application Note: One-Pot Multicomponent Synthesis of Substituted Pyrazole Esters

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Rationale Substituted pyrazole esters are privileged pharmacophores embedded in numerous blockbuster drugs (e....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

Substituted pyrazole esters are privileged pharmacophores embedded in numerous blockbuster drugs (e.g., COX-2 inhibitors, cannabinoid receptor antagonists like Rimonabant) and agrochemicals (e.g., AtHPPD inhibitors)[1]. The conventional synthesis of 1,5-diaryl-1H-pyrazole-3-carboxylates typically involves the isolation of 1,3-diketone or 2,4-diketoester intermediates. However, these intermediates are notoriously labile, often undergoing retro-Claisen cleavage during purification, which severely compromises overall yield and atom economy[1].

To overcome these limitations, modern synthetic workflows have shifted toward "one-pot" multicomponent reactions (MCRs). By telescoping multiple bond-forming steps into a single reaction vessel, chemists can trap unstable intermediates in situ[2].

Causality in Reagent Selection:

  • Base Selection (Steric Hindrance): In the Claisen condensation of 1,2-diarylethanones with ethyl oxalyl chloride, using standard bases like sodium ethoxide leads to unwanted nucleophilic acyl substitution. Employing lithium tert-butoxide ( t -BuOLi) provides the necessary basicity while its steric bulk prevents nucleophilic attack on the acyl chloride. This efficiently generates the enolized lithium salt of the 2,4-dioxo-3,4-diarylbutanoate intermediate[1].

  • Solvent Selection (Hydrogen-Bond Activation): For greener MCRs, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is utilized. HFIP is a strong hydrogen-bond donor that activates carbonyl electrophiles without the need for transition metal catalysts or harsh Brønsted acids, facilitating concurrent C-C, C-N, and C-S bond formation at room temperature[3].

Reaction Pathways

G1 SM1 1,2-Diarylethanone + Ethyl Oxalyl Chloride Step1 Claisen Condensation SM1->Step1 t-BuOLi, THF, 0 °C to RT Inter Lithium Salt of 2,4-Dioxo-3,4-diarylbutanoate (In situ intermediate) Step1->Inter Step2 Knorr Cyclization (+ Arylhydrazine HCl) Inter->Step2 HCl, EtOH, Reflux Product 1,4,5-Triaryl-1H-pyrazole- 3-carboxylate Step2->Product

Mechanistic workflow of the one-pot Claisen-Knorr synthesis of pyrazole-3-carboxylates.

G2 A Aryl Glyoxal Mix One-Pot Multicomponent Reaction (MCR) A->Mix HFIP Solvent B Aryl Thioamide B->Mix HFIP Solvent C Pyrazolone C->Mix HFIP Solvent Bonds Concurrent Formation of C-C, C-N, C-S Bonds Mix->Bonds Room Temp, 6-8 h Final Pyrazole-Linked Thiazole Derivatives Bonds->Final H2O Byproduct

HFIP-mediated multicomponent reaction pathway for pyrazole-linked thiazoles.

Experimental Protocols

Protocol A: t -BuOLi-Mediated Synthesis of 1,4,5-Triaryl-1H-pyrazole-3-carboxylates

Objective: Synthesize highly crowded triarylpyrazole-3-carboxylates via a telescoped Claisen-Knorr sequence[1].

Procedure:

  • Enolate Formation: In an oven-dried, argon-purged Schlenk flask, dissolve 1,2-diarylethanone (1.0 mmol) in anhydrous THF (5.0 mL).

  • Base Addition: Cool the solution to 0 °C. Add t -BuOLi (1.2 mmol) dropwise. Stir for 30 minutes to ensure complete enolization.

  • Acylation: Slowly add ethyl oxalyl chloride (1.2 mmol) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cyclization: Add arylhydrazine hydrochloride (1.2 mmol) and concentrated HCl (2-3 drops) directly to the reaction mixture, followed by absolute ethanol (5.0 mL).

  • Reflux: Heat the mixture to reflux for 4–6 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure pyrazole ester.

Self-Validation & QC Checkpoints:

  • Intermediate Check: The formation of the enolized lithium salt is accompanied by a distinct color change (typically yellow/orange) and the precipitation of LiCl.

  • TLC Monitoring: The disappearance of the 1,2-diarylethanone spot (UV active at 254 nm) confirms the completion of the Claisen condensation before adding the hydrazine.

  • Regioselectivity Verification: 2D NMR (NOESY/HMBC) is required to confirm the 1,4,5-substitution pattern, ensuring the hydrazine nitrogen attacks the correct carbonyl carbon[1].

Protocol B: Green Synthesis of Pyrazole-Linked Thiazoles in HFIP

Objective: Assemble pyrazole-linked thiazole derivatives at room temperature without metal catalysts[4].

Procedure:

  • MCR Assembly: In a 10 mL round-bottom flask, add aryl glyoxal (0.5 mmol), aryl thioamide (0.5 mmol), and a pyrazolone derivative (0.5 mmol).

  • Solvent Addition: Add 1.0 mL of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Reaction: Stir the mixture at room temperature (25 °C) for 6–8 hours.

  • Isolation: Upon completion, add water (5.0 mL) to the flask. The product typically precipitates as a solid.

  • Filtration & Recovery: Filter the solid precipitate and wash with cold ethanol. The HFIP solvent can be recovered from the filtrate via simple distillation for reuse.

Self-Validation & QC Checkpoints:

  • Atom Economy Check: Water is the sole byproduct of this condensation. The lack of gas evolution or complex side-products validates the MCR efficiency[4].

  • Precipitation: The spontaneous precipitation of the product upon the addition of water serves as an immediate visual confirmation of successful coupling.

  • Purity: The crude solid generally exhibits >95% purity by ¹H NMR, requiring minimal to no column chromatography.

Quantitative Data Presentation

The efficacy of the one-pot methodologies is highly dependent on the choice of base and solvent. Table 1 summarizes the optimization parameters for the synthesis of pyrazole esters and their derivatives.

Table 1: Reaction Optimization and Yield Comparison for Pyrazole Ester Synthesis

Reaction TypeReagents / Starting MaterialsBase / CatalystSolventTemp (°C)Time (h)Yield (%)Ref
Claisen-Knorr (One-Pot)1,2-Diarylethanone + Ethyl Oxalyl Chloride + HydrazineNaOEtEtOHReflux8< 30%*[1]
Claisen-Knorr (One-Pot)1,2-Diarylethanone + Ethyl Oxalyl Chloride + Hydrazine t -BuOLi THF/EtOH 0 to Reflux 6 75–88% [1]
MCR (Thiazole-Pyrazole)Aryl Glyoxal + Thioamide + PyrazoloneNoneEtOH251215%[3]
MCR (Thiazole-Pyrazole)Aryl Glyoxal + Thioamide + PyrazoloneNone HFIP 25 6 85–94% [4]

*Note: Low yields with NaOEt are attributed to competitive nucleophilic attack on the acyl chloride and subsequent retro-Claisen fragmentation.

References

  • Title: ‘One-pot’ synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates via lithium tert-butoxide-mediated sterically hindered Claisen condensation and Knorr reaction. Source: Tetrahedron, 2013, 69(2), 627-635. URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Pyrazoles. Source: Chemistry, 2022, 4(3), 940-968. URL: [Link]

  • Title: HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. Source: The Journal of Organic Chemistry, 2024, 89(7), 4423-4437. URL: [Link]

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazole Derivatives

Abstract: This technical guide provides a comprehensive overview of microwave-assisted organic synthesis (MAOS) as a superior method for the rapid and efficient production of pyrazole derivatives. Pyrazoles are a corners...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of microwave-assisted organic synthesis (MAOS) as a superior method for the rapid and efficient production of pyrazole derivatives. Pyrazoles are a cornerstone of medicinal chemistry, forming the scaffold for numerous pharmaceuticals.[1] Traditional synthesis methods are often plagued by long reaction times and modest yields. Microwave-assisted synthesis addresses these limitations, offering dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[2] This document details the fundamental principles of microwave heating, explains the causality behind experimental choices, provides validated, step-by-step protocols for various pyrazole syntheses, and presents comparative data against conventional heating methods.

The Pyrazole Scaffold and the Rationale for Microwave Synthesis

The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory drugs like Celecoxib, anticancer agents, and antimicrobials.[3][4] The urgent demand for novel therapeutics necessitates efficient and sustainable synthetic methodologies.

Conventional methods for pyrazole synthesis, such as the Knorr synthesis from 1,3-dicarbonyls and hydrazines, often require prolonged heating under reflux for many hours.[5][6] This approach not only consumes significant time and energy but can also lead to the formation of side products, complicating purification.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[7] Unlike conventional heating which relies on slow heat transfer from an external source through the vessel walls, microwave irradiation delivers energy directly to the polar molecules within the reaction mixture.[2][8] This direct energy transfer is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates intense molecular friction, which translates into instantaneous and uniform heat throughout the bulk of the material.[8][9]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from catalysts or ionic liquids), they will migrate back and forth in the oscillating electric field. This movement causes collisions, which generate heat very efficiently.[9]

This "in-core" volumetric heating leads to a rapid rise in temperature far exceeding what can be achieved safely or quickly with oil baths.[8] In sealed reaction vessels, this allows solvents to be superheated well above their atmospheric boiling points, dramatically accelerating reaction kinetics according to the Arrhenius equation. The result is a drastic reduction in reaction times—from hours to mere minutes—and often cleaner reactions with higher yields.[2][7]

Causality Behind Experimental Design in MAOS

The success of a microwave-assisted synthesis hinges on the rational selection of solvents, catalysts, and reaction parameters. Each choice is dictated by the principles of microwave heating and the specific reaction mechanism.

Solvent Selection: The Engine of Microwave Heating

The choice of solvent is critical as it is often the primary component responsible for absorbing microwave energy. The ability of a solvent to convert microwave energy into heat is determined by its dielectric properties, specifically the loss tangent (tan δ) .[8] Solvents are generally classified into three categories based on their microwave absorption:

CategoryLoss Tangent (tan δ)ExamplesHeating Profile
High Absorbers > 0.5Ethanol, Methanol, DMSO, Ethylene GlycolVery rapid heating
Medium Absorbers 0.1 - 0.5DMF, Acetonitrile, WaterEfficient heating
Low Absorbers < 0.1Toluene, Dioxane, THF, HexanePoor heating
  • Causality: For pyrazole synthesis, polar solvents like Dimethylformamide (DMF) and ethanol are frequently used.[10] DMF is a medium-absorbing solvent that is thermally stable and has a high boiling point, making it ideal for reactions requiring sustained high temperatures.[11] Ethanol is a high-absorbing solvent and a greener alternative, suitable for many cyclocondensation reactions.[2] Even if a low-absorbing solvent like toluene is required for chemical reasons, the reaction can still proceed efficiently if the reagents or catalysts themselves are polar and can absorb microwave energy.[9] Water, a highly polar and environmentally benign solvent, is also an excellent choice for many microwave-assisted multi-component reactions.[12]

Catalyst and Reagent Choice

The choice of catalyst follows standard organic chemistry principles but is amplified by the microwave environment.

  • Bases: In syntheses starting from α,β-unsaturated carbonyl compounds (chalcones) or their derivatives, bases like potassium carbonate (K₂CO₃) or potassium tert-butoxide are often used.[13][14] Their role is to facilitate the necessary deprotonation steps in the cyclization mechanism. The use of a solid base can also contribute to efficient heating if it has ionic character.

  • Acids: Acid catalysts, such as acetic acid or hydrochloric acid, are employed to activate carbonyl groups toward nucleophilic attack by the hydrazine derivative, a key step in many pyrazole formations, including the Knorr synthesis.[1][6]

Validated Protocols for Microwave-Assisted Pyrazole Synthesis

The following protocols are presented as self-validating systems, incorporating steps for reaction setup, microwave irradiation, progress monitoring, and product isolation and characterization.

General Experimental Workflow

The workflow for microwave-assisted synthesis is straightforward and efficient. It minimizes handling and accelerates the discovery-to-validation cycle.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Analysis A Combine Reactants, Solvent & Catalyst in Microwave Vial B Add Stir Bar A->B C Crimp-Seal Vial B->C D Place Vial in Microwave Reactor C->D E Set Parameters: Temp, Time, Power D->E F Run Reaction (Stirring) E->F G Cool Vial to RT F->G H Monitor by TLC G->H I Isolate Product (Filtration/Extraction) H->I J Purify (Recrystallization/ Chromatography) I->J K Characterize (NMR, MS, IR) J->K

Caption: General workflow for microwave-assisted pyrazole synthesis.

Protocol 1: Synthesis of 3,5-Disubstituted-1H-Pyrazoles

This protocol is adapted from the synthesis of pyrazoles from α,β-unsaturated carbonyl compounds.[14] It demonstrates a significant rate enhancement compared to conventional heating.

  • Reaction Mechanism (Simplified Cycloaddition):

G compound1 Tosylhydrazone of α,β-Unsaturated Carbonyl mw Microwave 130 °C, 3-10 min compound1->mw compound2 Base (K₂CO₃) compound2->mw intermediate [3+2] Cycloaddition Intermediate product 3,5-Disubstituted 1H-Pyrazole intermediate->product Aromatization mw->intermediate Rapid Heating

Caption: Reaction scheme for 3,5-disubstituted-1H-pyrazole synthesis.

  • Step-by-Step Methodology:

    • Reactant Preparation: In a 10 mL microwave process vial, combine the tosylhydrazone of the appropriate α,β-unsaturated carbonyl compound (2 mmol) and anhydrous potassium carbonate (K₂CO₃, 4 mmol).

    • Solvent Addition: Add a minimal amount of N,N-dimethylformamide (DMF, ~1 mL) to create a slurry. DMF is chosen for its excellent heating properties and ability to dissolve the reactants.[14]

    • Vial Sealing: Place a magnetic stir bar in the vial and securely seal it with a crimp cap.

    • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave synthesizer. Irradiate with stirring at a constant temperature of 130 °C for 5-10 minutes. The instrument will modulate the power (typically 5-300 W) to maintain the set temperature.

    • Reaction Monitoring: After cooling the vial to room temperature, open it carefully. Spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to check for the consumption of the starting material.[14]

    • Work-up and Purification: Transfer the reaction mixture to a beaker containing 20 mL of cold water. The crude product will often precipitate. Collect the solid by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol.

    • Characterization: Confirm the structure of the purified pyrazole derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Protocol 2: One-Pot, Multi-Component Synthesis of Pyrazolone Derivatives

This solvent-free protocol, adapted from literature, highlights the efficiency and green chemistry aspects of MAOS for creating medicinally relevant pyrazolones.[15]

  • Step-by-Step Methodology:

    • Reactant Preparation: In a 50 mL round-bottom flask or a large microwave process vial, add ethyl acetoacetate (0.45 mmol), the desired substituted hydrazine (e.g., 3-nitrophenylhydrazine, 0.3 mmol), and a substituted benzaldehyde (0.3 mmol).[15] No solvent is added.

    • Microwave Irradiation: Place the open flask in a domestic or scientific microwave oven. Irradiate at a power of 420 W for 10 minutes. The reaction proceeds rapidly in the absence of solvent as the microwaves directly heat the reactant mixture.

    • Work-up and Purification: After cooling, the resulting solid is triturated with a small amount of ethyl acetate and collected by suction filtration to afford the pure product.[15] This simple work-up is a key advantage of solvent-free methods.

    • Characterization: The structure of the 4-arylidenepyrazolone derivative is confirmed by standard spectroscopic methods (NMR, MS, IR).[16]

Data Presentation: MAOS vs. Conventional Heating

The advantages of microwave-assisted synthesis are most clearly illustrated by direct comparison with traditional methods. The following table summarizes typical results for the synthesis of various pyrazole derivatives.

Pyrazole DerivativeMethodTemperature (°C)TimeYield (%)Reference(s)
Phenyl-1H-pyrazoles Microwave-Assisted605 min91-98[14]
Conventional752 h73-90[14]
3,5-Disubstituted-1H-pyrazoles Microwave-Assisted1303-10 minHigh[14]
Conventional1301-3 hModerate[14]
Pyrazolo[3,4-b]quinolines Microwave-AssistedN/A10-15 min75-88N/A
ConventionalN/A8-10 h60-72N/A
Pyrazolone Derivatives Microwave-AssistedN/A10 min51-98[15][16]
ConventionalN/A10-15 h66-70[16]

Data compiled from multiple sources to illustrate typical improvements.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazole derivatives for research and drug development. The protocols and data presented herein clearly demonstrate that MAOS is not merely a means of accelerating reactions but a powerful tool for achieving higher yields, greater purity, and operational simplicity.[14][17] The dramatic reduction in reaction times from hours to minutes translates directly to increased productivity in the laboratory. Furthermore, the compatibility of MAOS with solvent-free conditions or green solvents like water and ethanol positions it as a cornerstone of sustainable chemical practice.[2][18] For any researcher working with pyrazole scaffolds, the adoption of microwave-assisted techniques is a logical and compelling step toward more efficient and environmentally benign chemistry.

References

  • One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. (2021). NeuroQuantology. [Link]

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (n.d.). ChemistrySelect. [Link]

  • Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. (2017). Chemistry Central Journal. [Link]

  • Microwave-assisted multi-component synthesis of 3'-indolyl substituted pyrano[2,3-c]pyrazoles and their antimicrobial activity. (n.d.). Journal of the Serbian Chemical Society. [Link]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (2025). MDPI. [Link]

  • Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

  • Microwave Assisted Synthesis, Characterization, DFT Studies and Antimicrobial Activities of Novel Pyrazole Derivatives. (n.d.). International Journal of Advanced and Applied Sciences. [Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2021). PubMed. [Link]

  • Microwave Synthesis Conditions. (n.d.). Biotage. [Link]

  • Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

  • PART - 1 INTRODUCTION. (n.d.). BS Publications. [Link]

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. (n.d.). SciELO. [Link]

  • Microwave-assisted synthesis, characterization and biological activity of novel pyrazole derivatives. (2026). ResearchGate. [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2025). Oriental Journal of Chemistry. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC - NIH. [Link]

  • Effective Dielectric Properties of Solvent Mixtures at Microwave Frequencies. (n.d.). ACS Publications. [Link]

  • Dielectric properties of solvents used in the experiment. (n.d.). ResearchGate. [Link]

  • Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives. (2026). ResearchGate. [Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2021). Bentham Science. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]

  • Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. (n.d.). Semantic Scholar. [Link]

  • Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents. (2015). ResearchGate. [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2025). PMC - NIH. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI. [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). MDPI. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). MDPI. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (2021). IntechOpen. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (n.d.). SciELO. [Link]

  • Microwave Induced Synthesis of Pyrazoline Compounds Containing Substituted Benzyloxy Phenyl Ring System. (n.d.). Semantic Scholar. [Link]

  • Microwave Assisted Synthesis, Characterization and Biological Study of Some Heterocyclic Derived from Chalcone compounds. (2019). Research Journal of Pharmacy and Biological Sciences. [Link]

  • Knorr Pyrazole Synthesis. (2026). J&K Scientific LLC. [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025). ResearchGate. [Link]

  • Microwave assisted synthesis of novel pyrazoles. (n.d.). NISCAIR Online Periodicals Repository. [Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. (n.d.). GSC Biological and Pharmaceutical Sciences. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of Pyrazoles for Regiocontrol

Welcome to the technical support center for the N-alkylation of pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving reg...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselective alkylation on the pyrazole scaffold. The non-equivalent nitrogen atoms in unsymmetrically substituted pyrazoles present a significant synthetic challenge, often leading to mixtures of N1 and N2 alkylated isomers.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to control the regiochemical outcome of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing N-alkylation on an unsymmetrical pyrazole?

A1: The main hurdles are controlling regioselectivity to favor either the N1 or N2 isomer and achieving high reaction yields.[3] The two nitrogen atoms of the pyrazole ring, while both nucleophilic, exist in distinct steric and electronic environments, leading to competition during alkylation and often resulting in hard-to-separate isomeric mixtures.[1][3] Low yields can arise from incomplete reactions, side-product formation, or decomposition of starting materials or products under the reaction conditions.[3][4]

Q2: What key factors influence whether alkylation occurs at the N1 or N2 position?

A2: The regioselectivity of pyrazole N-alkylation is a multifactorial issue. The outcome is dictated by a delicate interplay of the following factors:

  • Steric Hindrance: This is often the most intuitive factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[3][5] Therefore, bulky substituents on the pyrazole ring or a sterically demanding alkylating agent can be used to direct the alkylation.[3]

  • Electronic Effects: The electron density at each nitrogen atom, influenced by the electronic properties of substituents on the pyrazole ring, plays a crucial role.[1][3][6] Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.

  • Base and Counterion: The choice of base is critical and can dramatically shift the regiochemical outcome.[1][3][6] The nature of the counterion from the base can also influence selectivity through coordination effects.[6]

  • Solvent: The polarity and coordinating ability of the solvent can stabilize one of the pyrazolate anion's resonance structures over the other, thereby influencing the site of alkylation.[3][4]

  • Temperature: Reaction temperature can differentiate between kinetically and thermodynamically controlled pathways. Lower temperatures often favor the kinetic product, which is formed faster, while higher temperatures can allow for equilibration to the more stable thermodynamic product.[7][8]

  • Alkylating Agent: The nature of the leaving group and the steric bulk of the alkylating agent itself are significant determinants of regioselectivity.[3][9]

Q3: Is there a general set of starting conditions for a standard, base-mediated pyrazole N-alkylation?

A3: A common and effective starting point is to use potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][4] A typical setup involves using 1.0 equivalent of the pyrazole, 1.5-2.0 equivalents of K₂CO₃, and 1.1 equivalents of the alkylating agent.[3][4] The reaction can be initiated at room temperature and gently heated if necessary, while monitoring its progress by TLC or LC-MS.[3][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in chemical principles.

Problem Probable Cause(s) Suggested Solution(s) Scientific Rationale
Poor Regioselectivity (Mixture of N1 and N2 isomers) Steric and electronic factors are not sufficiently differentiated. Modify the alkylating agent: Switch to a bulkier alkylating agent to favor the less sterically hindered nitrogen.[3] For instance, using sterically bulky α-halomethylsilanes can significantly improve N1-selectivity.[4] Change the base/solvent system: For selective N1-alkylation of 3-substituted pyrazoles, a K₂CO₃/DMSO system is often effective.[3][4] Conversely, a magnesium-based catalyst like MgBr₂ can favor N2-alkylation.[3][10] Using a strong, non-coordinating base like sodium hydride (NaH) can sometimes prevent the formation of isomeric mixtures.[1][6] Adjust the temperature: Running the reaction at a lower temperature may favor the kinetically preferred isomer.[7][8]Steric hindrance is a powerful tool for directing reactions. The larger the alkylating agent, the more it will be repelled by bulky substituents on the pyrazole ring.[5] The base and solvent system influences the ionic character and aggregation state of the pyrazolate anion, which in turn affects the nucleophilicity of the two nitrogen atoms.[1] Magnesium catalysts can chelate to the pyrazole nitrogens, directing the alkylation to the N2 position.[10] Kinetic control is favored at lower temperatures because there is insufficient energy to overcome the activation barrier to the thermodynamically more stable product.[7]
Low or No Yield Insufficiently reactive alkylating agent. Change the leaving group: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with poor results, switch to the corresponding bromide or iodide.[3]Iodide and bromide are better leaving groups than chloride because they are larger and more polarizable, and their corresponding conjugate acids (HI and HBr) are stronger acids than HCl.
Suboptimal base or incomplete deprotonation. Use a stronger base: If a weak base like K₂CO₃ is ineffective, consider a stronger base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS).[2][11] Ensure anhydrous conditions: Many strong bases, particularly NaH, react violently with water. Ensure your solvent and glassware are scrupulously dry.[2]The pKa of the pyrazole N-H is typically in the range of 14-15. A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation to form the reactive pyrazolate anion.[12]
Poor solubility of starting materials. Choose a different solvent: If your pyrazole or base is not dissolving, switch to a more suitable solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices.[3] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve both solubility and regioselectivity.[3][4]For a reaction to occur efficiently, the reactants must be in the same phase. Poor solubility limits the concentration of the reactants in solution, leading to slow or incomplete reactions.
Side Reactions or Decomposition Reaction temperature is too high. Lower the reaction temperature: Start the reaction at 0 °C or room temperature and only heat if necessary. Overheating can lead to decomposition of sensitive functional groups or the formation of undesired byproducts.Many organic molecules are thermally unstable. Higher temperatures can provide the activation energy for undesired side reactions or decomposition pathways.
The alkylating agent is reacting with other functional groups. Protect sensitive functional groups: If your pyrazole contains other nucleophilic groups (e.g., alcohols, amines), they may need to be protected prior to the N-alkylation step.Protecting groups are temporary modifications to functional groups that render them unreactive under a specific set of reaction conditions. They can be removed later in the synthetic sequence to reveal the original functionality.

Controlling Regioselectivity: A Summary of Influential Factors

The following table provides a quick-reference guide to how different experimental parameters can be adjusted to influence the N1/N2 regioselectivity.

Parameter To Favor N1-Alkylation (Less Hindered Nitrogen) To Favor N2-Alkylation (More Hindered Nitrogen) Rationale
Sterics on Pyrazole Use a pyrazole with a bulky substituent at the C3 position.Use a pyrazole with a bulky substituent at the C5 position.The alkylating agent will preferentially attack the nitrogen atom with more available space.[3][5]
Sterics of Alkylating Agent Use a bulkier alkylating agent (e.g., isopropyl iodide vs. methyl iodide).Less of a factor, but smaller alkylating agents may have a slight preference.A larger electrophile will be more sensitive to steric hindrance around the nucleophilic nitrogen atoms.[3]
Base/Catalyst K₂CO₃ in DMSO is a reliable system for 3-substituted pyrazoles.[3][4]Magnesium-based catalysts (e.g., MgBr₂) have been shown to favor N2-alkylation.[3][10]The cation of the base can coordinate with the pyrazole nitrogens, influencing the site of attack. Mg²⁺ can act as a Lewis acid and chelate to direct the alkylation.[10]
Solvent Polar aprotic solvents like DMF and DMSO often favor a single regioisomer, frequently N1.[3][4]The effect is substrate-dependent, but less polar solvents may sometimes favor the N2 isomer.The solvent can influence the dissociation of the pyrazolate salt and solvate the cation, affecting its interaction with the pyrazole nitrogens.
Reaction Control Low temperature, short reaction time (Kinetic Control).[7]High temperature, long reaction time (Thermodynamic Control).[7]The kinetic product is formed faster due to a lower activation energy barrier. The thermodynamic product is more stable, and given enough energy and time, the reaction can equilibrate to favor this isomer.[7]

Visualizing the Reaction Pathway

The regioselectivity in the N-alkylation of a 3-substituted pyrazole is determined by the relative energies of the transition states leading to the N1 and N2 products. This can be influenced by the factors outlined above.

G pyrazole 3-Substituted Pyrazole base Base anion Pyrazolate Anion (Resonance Forms) pyrazole->anion -H+ alkyl_halide Alkyl Halide (R-X) base->anion N1_product N1-Alkylated Pyrazole (Kinetic/Sterically Favored) anion->N1_product + R-X (Less Hindered Path) N2_product N2-Alkylated Pyrazole (Thermodynamic/Electronically Favored) anion->N2_product + R-X (More Hindered Path)

Caption: Competing pathways in the N-alkylation of a 3-substituted pyrazole.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of 3-Substituted Pyrazoles

This protocol is optimized for achieving N1 regioselectivity, particularly for pyrazoles bearing a substituent at the 3-position, by leveraging steric hindrance.

Materials:

  • 3-Substituted pyrazole (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)[4]

  • Alkylating agent (e.g., alkyl halide) (1.1 eq)[4]

  • Dimethyl sulfoxide (DMSO), anhydrous[4]

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-substituted pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[4]

  • Add anhydrous DMSO to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the mixture.[4]

  • Stir the reaction at the desired temperature (e.g., room temperature or heated to 50-80 °C) and monitor its progress by TLC or LC-MS.[3][4]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.[4]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[4]

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated pyrazole.[4]

Protocol 2: N2-Selective Alkylation using a Magnesium Catalyst

This method employs a Lewis acid catalyst to favor the formation of the N2-alkylated product.[10]

Materials:

  • 3-Substituted pyrazole (1.0 eq)

  • Magnesium bromide (MgBr₂), anhydrous (0.2 eq)[10]

  • α-Bromoacetamide or α-bromoacetate (2.0 eq)[10]

  • Tetrahydrofuran (THF), anhydrous[10]

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a flame-dried vial with the 3-substituted pyrazole (1.0 eq) and anhydrous MgBr₂ (0.2 eq).[10]

  • Add anhydrous THF, followed by the alkylating agent (α-bromoacetamide or α-bromoacetate, 2.0 eq).[10]

  • Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N2-alkylated pyrazole.

Final Remarks

The selective N-alkylation of pyrazoles is a nuanced but controllable process. By carefully considering the steric and electronic properties of the substrate and reagents, and by judiciously selecting the base, solvent, and temperature, researchers can effectively steer the reaction toward the desired regioisomer. This guide provides a foundation for rational experimental design and troubleshooting. For novel substrates, some level of empirical optimization will likely always be necessary.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]

  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. (2021). Synfacts. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry. (2022). ACS Publications. [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (2013). PMC. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2013). ResearchGate. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PubMed. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). Semantic Scholar. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). PMC. [Link]

  • Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). ACS Publications. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Wiley Online Library. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2020). Journal of Drug Delivery and Therapeutics. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. [Link]

  • N-methylation of pyrazole. (2023). Reddit. [Link]

  • Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. (2018). ACS Publications. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PMC. [Link]

  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). ResearchGate. [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. (1988). Journal of Chemical Education. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. (2016). Chemistry Stack Exchange. [Link]

  • A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. (2006). Sciforum. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). ResearchGate. [Link]

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2019). Royal Society of Chemistry. [Link]

  • Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. [Link]

Sources

Optimization

Troubleshooting NMR spectra of pyrazole compounds

Welcome to the Technical Support Center for Pyrazole NMR Troubleshooting. As a Senior Application Scientist, I have designed this guide to move beyond basic spectral assignments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole NMR Troubleshooting. As a Senior Application Scientist, I have designed this guide to move beyond basic spectral assignments. The pyrazole scaffold is a privileged motif in drug development, but its inherent dynamic properties—specifically annular tautomerism, quadrupolar relaxation, and regioisomerism—can render its NMR spectra nearly uninterpretable.

This guide provides self-validating protocols and explains the causality behind every experimental choice, ensuring you understand why a spectrum behaves a certain way and how to definitively resolve it.

Part 1: Diagnostic Data & Causality

Before troubleshooting, we must establish the baseline physical phenomena governing pyrazole NMR behavior.

Table 1: Characteristic NMR Data & Diagnostic Causality
NucleusPositionTypical Shift (δ, ppm)Diagnostic Causality & Physical Behavior
¹H C4-H5.8 – 6.5Highly shielded compared to typical aromatics due to the electron-rich nature of the pyrazole π-system. Unaffected by tautomeric line broadening[1].
¹H C3-H / C5-H7.2 – 8.0Often heavily broadened. Causality: Prototropic exchange between N1 and N2 alters the electronic environment of C3/C5 at a rate comparable to the NMR timescale[2].
¹H N1-H10.0 – 14.0Extremely broad or invisible. Causality: Efficient relaxation driven by the ¹⁴N nuclear quadrupole moment, compounded by rapid chemical exchange with trace water[3].
¹³C C490 – 110Sharp signal. Serves as a reliable anchor point in ¹³C spectra even when C3/C5 are broadened into baseline[1].
¹³C C3 / C5130 – 150C3 is typically more deshielded than C5. In intermediate exchange regimes, these signals coalesce into a single, barely visible broad hump[4].
¹⁵N N1 (Pyrrole)-170 to -240Highly shielded. If protonated, exhibits a massive ¹J(N,H) coupling (~90-100 Hz)[5][6].
¹⁵N N2 (Pyridine)-70 to -90Deshielded imine-like nitrogen. Acts as a strong hydrogen-bond acceptor[5][6].

Part 2: Troubleshooting FAQs

Q1: My ¹H and ¹³C NMR spectra show missing or extremely broad signals in the aromatic region, but mass spectrometry confirms my pyrazole product is pure. What is happening? The Causality: You are observing annular (prototropic) tautomerism in the "intermediate exchange regime"[2]. In 1H-unsubstituted pyrazoles, the N-H proton rapidly shuttles between N1 and N2. If this exchange rate ( k ) is roughly equal to the difference in resonance frequencies ( Δν ) between the C3 and C5 positions, the signals coalesce and broaden, sometimes disappearing into the baseline[3]. The Solution: You must force the system out of the intermediate exchange regime. You can do this by altering the temperature (Protocol 1) or changing the solvent to manipulate hydrogen bonding kinetics.

Q2: I synthesized an N-alkylated pyrazole, and I need to prove whether it is the 1,3-disubstituted or 1,5-disubstituted regioisomer. 1D ¹H NMR is inconclusive. How do I prove the structure? The Causality: 1D ¹H NMR fails here because the chemical shift of the C4-proton is minimally perturbed by the spatial position of the distal alkyl group. To definitively assign the structure, you must map the connectivity using the distinct electronic signatures of the two nitrogen atoms. The Solution: Execute a multi-nuclear 2D NMR workflow utilizing ¹H-¹⁵N HMBC and ¹H-¹H NOESY (Protocol 2). The "pyrrole-like" N1 and "pyridine-like" N2 have drastically different chemical shifts, providing unambiguous anchors for 3-bond couplings[6][7].

Q3: Why does changing my NMR solvent from CDCl₃ to DMSO-d₆ suddenly make my broad pyrazole signals sharp? The Causality: Solvent polarity and hydrogen-bonding capacity directly dictate the tautomeric exchange rate. In non-polar CDCl₃, pyrazoles form transient hydrogen-bonded dimers, leading to intermediate exchange rates and severe broadening[1]. DMSO-d₆ is a strong hydrogen-bond acceptor that heavily solvates the pyrazole monomers, effectively "locking" the N-H proton in place. This slows the exchange rate ( k≪Δν ), placing the system in the slow exchange regime and resolving distinct, sharp signals for specific tautomers[1][8].

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Variable Temperature (VT) NMR for Tautomeric Resolution

Objective: To mathematically freeze prototropic exchange and resolve distinct tautomeric populations.

  • Sample Preparation: Dissolve 15-20 mg of the pyrazole in 0.6 mL of a low-freezing-point deuterated solvent (e.g., THF-d₈ or CD₂Cl₂). Avoid DMSO-d₆ for sub-zero VT-NMR due to its high freezing point (18 °C).

  • Baseline Acquisition: Acquire a standard ¹H and ¹³C spectrum at 298 K. Note the line width at half-height ( Δν1/2​ ) of the broadened C3/C5 signals[2].

  • Cooling Gradient: Lower the probe temperature in 10 K increments. Allow 5 minutes for thermal equilibration at each step.

  • Observation of Decoalescence: As temperature drops, thermal energy decreases, slowing the proton transfer rate. The broad hump will flatten further (coalescence point) and then split into two distinct, sharp sets of signals representing the individual tautomers[3].

  • Validation: Integrate the newly resolved C4-H signals of both tautomers at the lowest temperature (e.g., 170 K) to calculate the exact tautomeric equilibrium constant ( KT​ )[2].

G Start Symptom: Broad/Missing Signals in Pyrazole NMR Check Determine Causality: Exchange vs. Relaxation Start->Check Path1 Prototropic Tautomerism (Intermediate Exchange) Check->Path1 Path2 14N Quadrupolar Relaxation Check->Path2 VT Variable Temp (VT) NMR Cool to slow exchange rate (k < Δν) Path1->VT Solvent Change Solvent (DMSO-d6 locks H-bonds) Path1->Solvent D2O D2O Shake Identify exchangeable N-H Path2->D2O

Troubleshooting workflow for resolving broadened pyrazole NMR signals.

Protocol 2: 2D NMR Workflow for Regioisomer Assignment

Objective: To unambiguously differentiate 1,3- vs 1,5-disubstituted pyrazoles using heteronuclear and spatial correlations.

  • ¹H-¹⁵N HMBC Acquisition: Set up a gradient-selected ¹H-¹⁵N HMBC experiment. Optimize the long-range coupling constant ( nJNH​ ) to 5-8 Hz, which is ideal for capturing 2-bond and 3-bond correlations in heterocycles[5].

  • Nitrogen Anchoring: Identify N1 (pyrrole-like, ~ -180 ppm) and N2 (pyridine-like, ~ -80 ppm) in the F1 dimension[6].

  • Regiochemical Mapping:

    • For a 1,5-isomer: The protons of the N1-alkyl group will show a strong ³J correlation to C5 in the ¹H-¹³C HMBC, and the C5-substituent protons will show correlations back to N1 in the ¹H-¹⁵N HMBC[7].

    • For a 1,3-isomer: The N1-alkyl protons will not correlate with the C3-substituent. Instead, the C3-substituent protons will show a ³J correlation exclusively to the pyridine-like N2[7].

  • Orthogonal Validation (NOESY): Run a ¹H-¹H NOESY (mixing time 300-500 ms). A strong through-space cross-peak between the N1-alkyl protons and the adjacent substituent protons definitively confirms the 1,5-regioisomer. The absence of this NOE, coupled with an NOE to the C4-H, indicates the 1,3-regioisomer[7].

G Goal Regioisomer Assignment (1,3- vs 1,5-disubstituted) HMBC13C 1H-13C HMBC Map 3J(C,H) couplings Goal->HMBC13C HMBC15N 1H-15N HMBC Anchor to N1/N2 Goal->HMBC15N NOESY 1H-1H NOESY Through-space proximity Goal->NOESY DiffC Differentiate C3 & C5 shifts (Δδ ~10-20 ppm) HMBC13C->DiffC DiffN N1 (pyrrole-like) vs N2 (pyridine-like) HMBC15N->DiffN Space Identify N-alkyl to C5-H correlations NOESY->Space Confirm Definitive Structural Validation DiffC->Confirm DiffN->Confirm Space->Confirm

Multi-nuclear 2D NMR logical framework for definitive pyrazole regioisomer assignment.

References

  • Title: The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography)
  • Source: nih.
  • Source: benchchem.
  • Source: cdnsciencepub.
  • Title: A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles (Solvent Effects)
  • Source: chem-soc.
  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Source: jetir.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development and Troubleshooting for Pyrazole Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the chromatographic analysis of pyrazole derivatives. As a core scaffold in numerous pharmaceuticals, th...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chromatographic analysis of pyrazole derivatives. As a core scaffold in numerous pharmaceuticals, the ability to develop robust, reproducible HPLC methods for these nitrogen-containing heterocycles is paramount for purity assessment, stability testing, and quality control. This guide is structured to provide not only step-by-step instructions but also the fundamental principles and expert insights needed to overcome common challenges. We will move from foundational knowledge of pyrazole chemistry to systematic method development and then to a comprehensive troubleshooting guide in a direct question-and-answer format.

Part 1: Foundational Knowledge - The Chromatographic Identity of Pyrazole Derivatives

Understanding the physicochemical properties of your target pyrazole is the first and most critical step in developing a successful HPLC method. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] Their behavior on a reversed-phase column is primarily dictated by their polarity (logP), and the pKa of any ionizable functional groups.

  • Polarity (LogP): The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity.[2] A higher logP indicates a more non-polar compound, which will be more strongly retained on a C18 or other reversed-phase column. Conversely, a low logP suggests a more polar molecule that will elute earlier.[2]

  • Acidity/Basicity (pKa): The nitrogen atoms in the pyrazole ring can be weakly basic.[3] Substituents on the ring can significantly alter the pKa. The ionization state of your analyte is one of the most powerful tools you have to control retention and selectivity in reversed-phase HPLC.[4] For basic compounds like many pyrazoles, operating at a mobile phase pH at least 1.5-2 units below the pKa will ensure the molecule is in its protonated, cationic form, leading to more consistent retention times.[4][5]

Part 2: A Systematic Approach to HPLC Method Development

A haphazard "guess-and-check" approach to method development is inefficient and often leads to suboptimal results. Following a systematic workflow saves time, and solvent, and results in a more robust and reliable method.

MethodDevelopment cluster_prep Phase 1: Preparation & Initial Conditions cluster_dev Phase 2: Scouting & Optimization cluster_val Phase 3: Validation Start Define Analyte Properties (LogP, pKa, UV λmax) Col_Select Column Selection (e.g., C18, 5 µm, 150x4.6 mm) Start->Col_Select MP_Select Initial Mobile Phase (e.g., A: 0.1% FA in H2O, B: ACN) Col_Select->MP_Select Scout_Grad Run Broad Scouting Gradient (e.g., 5-95% B in 20 min) MP_Select->Scout_Grad Eval_Scout Evaluate Retention & Peak Shape (k > 2? Tailing?) Scout_Grad->Eval_Scout Opt_Grad Optimize Gradient (Adjust slope and time) Eval_Scout->Opt_Grad Good Retention Opt_pH Optimize Mobile Phase pH (If peak shape is poor) Eval_Scout->Opt_pH Poor Peak Shape Robustness Robustness Testing (Vary Flow, Temp, pH) Opt_Grad->Robustness Opt_pH->Scout_Grad Re-scout SST Define System Suitability (Resolution, Tailing Factor, RSD%) Robustness->SST Final Final Method SST->Final

Caption: Systematic Workflow for HPLC Method Development.

Table 1: Recommended Starting Conditions for Pyrazole Derivative Analysis
ParameterRecommendationRationale & Key Considerations
Column C18, 150 x 4.6 mm, 3-5 µmThe most common starting point for reversed-phase.[6] Consider base-deactivated or end-capped columns to minimize peak tailing for basic pyrazoles.[7][8]
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in WaterAn acidic mobile phase suppresses the ionization of residual silanols on the column packing, reducing peak tailing.[9] Formic acid is MS-friendly.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN often provides sharper peaks and lower backpressure.[10] MeOH can offer different selectivity.
Detection UV/PDA, at λmax of analyteIf λmax is unknown, run a PDA scan from 200-400 nm. Many pyrazoles have strong absorbance between 210-280 nm.[11][12]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 25-30 °CMaintaining a constant temperature is crucial for reproducible retention times.[13]
Injection Vol. 5-20 µLKeep consistent. Overloading can cause peak fronting.
Scouting Gradient 5% to 95% B over 20 minutesA good starting point to determine the approximate elution conditions for your compound(s).

Part 3: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during the analysis of pyrazole derivatives.

Category 1: Peak Shape Problems

Q1: My pyrazole peak is tailing severely. What is the cause and how do I fix it?

A1: Peak tailing is the most common peak shape problem for basic compounds like pyrazoles and is often caused by secondary ionic interactions between the protonated analyte and deprotonated (anionic) residual silanol groups on the silica-based column packing.[7][9]

  • Causality: At a mid-range pH, the basic nitrogen on your pyrazole can become protonated (positively charged), while some surface silanols on the C18 packing are deprotonated (negatively charged). This "ion-exchange" interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tail.[7]

  • Solutions, from simplest to most effective:

    • Lower the Mobile Phase pH: The first and easiest step is to ensure your mobile phase pH is low, typically between 2.5 and 3.5.[9] Using an additive like 0.1% formic acid or trifluoroacetic acid (TFA) protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted interaction.[9][14]

    • Use a Modern, Base-Deactivated Column: Older "Type A" silica columns have a high concentration of acidic silanols. Modern columns, often labeled as "base-deactivated" or made with high-purity "Type B" silica, are specifically designed with minimal silanol activity.[7][9] Many are also end-capped to block residual silanols.[8] This is often the most effective long-term solution.

    • Add a Competing Base: In some cases, adding a small concentration (e.g., 5-10 mM) of an amine like triethylamine (TEA) to the mobile phase can help.[15] The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them. However, this approach can shorten column lifetime and is less favored with modern columns.

    • Check for Extra-Column Volume: Physical problems like a void at the head of the column or using tubing with too large an internal diameter can also cause tailing for all peaks.[7][8] You can diagnose this by injecting a neutral compound; if it also tails, the issue is likely physical ("bad plumbing") rather than chemical.[7]

TailingTroubleshooting Problem Peak Tailing Observed IsNeutralTailing Inject Neutral Compound. Does it tail? Problem->IsNeutralTailing CheckSystem Physical Issue: - Check fittings/tubing - Inspect column for void IsNeutralTailing->CheckSystem Yes ChemicalIssue Chemical Interaction Issue IsNeutralTailing->ChemicalIssue No LowerpH Lower Mobile Phase pH (e.g., add 0.1% FA/TFA) ChemicalIssue->LowerpH NewColumn Use Base-Deactivated or End-Capped Column LowerpH->NewColumn AddModifier Consider Adding Competing Base (e.g., Triethylamine) NewColumn->AddModifier

Caption: Decision Tree for Troubleshooting Peak Tailing.

Q2: My peak is fronting (leading edge is sloped). Why?

A2: Peak fronting is less common than tailing but usually points to one of two issues:

  • Column Overload: You are injecting too much sample mass onto the column. The stationary phase becomes saturated, and excess analyte molecules travel through the column faster, eluting earlier.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (e.g., 100% ACN) than your initial mobile phase (e.g., 95% water), it can cause the peak to distort.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.

Category 2: Retention Time & Baseline Problems

Q3: My retention times are drifting from one injection to the next. What's happening?

A3: Unstable retention times are a critical issue for method reproducibility. The most common causes are:

  • Inadequate Column Equilibration: This is especially common when changing mobile phases or after the system has been idle.[13]

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before starting your sequence. For a standard 150 mm column, flushing with 10-20 column volumes is a good rule of thumb.

  • Mobile Phase Composition Change: The organic component of the mobile phase (ACN or MeOH) is more volatile than water. Over time, evaporation can change the mobile phase ratio, leading to shorter retention times.

    • Solution: Keep mobile phase bottles capped. Prepare fresh mobile phase daily.[16] Do not "top off" old mobile phase with new, as this can concentrate impurities.[17][18]

  • Temperature Fluctuations: HPLC retention is sensitive to temperature. If the laboratory temperature is not stable, retention times can drift.[13]

    • Solution: Use a column oven to maintain a constant temperature. This is essential for robust methods.

  • Mobile Phase pH Instability: If you are operating very close to the pKa of your analyte, small shifts in mobile phase pH can cause large changes in retention.[4][19]

    • Solution: Use a buffer and operate at a pH at least 1.5-2 units away from your analyte's pKa for maximum robustness.[5][20]

Q4: I am seeing a noisy or drifting baseline. How can I get a stable baseline?

A4: A stable baseline is crucial for accurate integration and achieving low limits of detection.

  • Noisy Baseline (Regular Spikes/High Frequency):

    • Cause: Often caused by air bubbles in the pump or detector, or leaks in the system.[13][16]

    • Solution: Degas your mobile phase thoroughly using an online degasser, sonication, or helium sparging.[16][17] Check all fittings for leaks. A noisy baseline can also indicate a failing detector lamp.[21]

  • Drifting Baseline (Slow, steady rise or fall):

    • Cause: This is common in gradient elution. It can be caused by a non-homogenous mobile phase, column bleed, or contaminants slowly eluting from the column.[16][22] Temperature fluctuations can also cause drift.[22][23]

    • Solution: Ensure mobile phases are well-mixed.[16] Using high-purity HPLC-grade solvents is critical.[16] If the drift only appears after sample injections, it may be due to strongly retained matrix components; in this case, a column wash step at the end of the gradient is necessary.

Q5: I see "ghost peaks" in my blank injections. Where are they coming from?

A5: Ghost peaks are peaks that appear in blank runs and can interfere with analyte quantification.[17][24] They are particularly common in gradient elution.[24]

  • Source Identification: The first step is to determine the source.

    • Inject a "no-injection" blank: If peaks still appear, the source is in the system (mobile phase, tubing, detector).

    • Inject a pure solvent blank (e.g., mobile phase A): If peaks appear here but not in the no-injection blank, the autosampler or syringe is contaminated.

  • Common Causes & Solutions:

    • Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that get concentrated on the column at low organic percentages and then elute as the gradient strength increases.[17][18][25] Using fresh, high-purity solvents and clean glassware is essential.[17] Water from a purification system that needs maintenance is a frequent culprit.[18][25]

    • Carryover: This occurs when residual sample from a previous injection is adsorbed onto surfaces in the autosampler, injection port, or needle and is introduced into the next run.[26]

      • Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle between injections.

    • Mobile Phase Additive Degradation: Additives like TFA can degrade over time, creating UV-active impurities.[23] Prepare mobile phases containing additives fresh each day.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for pyrazole derivatives? A1: For general-purpose reversed-phase analysis, a high-purity, base-deactivated C18 column is the most versatile and recommended starting point.[6][7] For chiral pyrazole isomers, specialized chiral stationary phases, such as polysaccharide-based columns (e.g., cellulose or amylose), are necessary.[27][28]

Q2: How does mobile phase pH affect the retention of my pyrazole derivative? A2: Mobile phase pH is a critical parameter. Pyrazoles are often basic. At a pH below their pKa, they will be protonated (ionized). In reversed-phase, ionized compounds are more polar and will have less retention (elute earlier).[4] At a pH above their pKa, they will be in their neutral form, which is more hydrophobic and will be retained longer.[4] Controlling pH is essential for achieving reproducible retention and can be a powerful tool for optimizing selectivity between different components in a mixture.[5][19]

Q3: Can I use methanol and acetonitrile interchangeably? A3: While both are common organic modifiers, they are not directly interchangeable as they offer different selectivities. Acetonitrile is generally a stronger solvent than methanol in reversed-phase, meaning it will elute compounds faster at the same percentage. They also have different chemical properties that can change the elution order of peaks in a complex mixture.[14] If a method is developed with ACN, it should be run with ACN.

Q4: My pyrazole is very polar and has little or no retention on a C18 column. What are my options? A4: This is a common challenge for highly polar compounds.[29]

  • Run at 100% Aqueous: Try running with a mobile phase containing no organic modifier. Ensure your C18 column is "aqueous stable" (often designated AQ), as traditional C18 phases can undergo "phase collapse" under these conditions.

  • Use a Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which provides a different selectivity and is more retentive for polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for highly polar compounds. It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent.

Part 5: Detailed Experimental Protocols

Protocol 1: System Suitability Test (SST)

Purpose: To verify that the chromatography system and method are operating correctly before analyzing samples. Procedure:

  • Prepare a standard solution of your pyrazole derivative at a known concentration (e.g., 10 µg/mL).

  • Make five replicate injections of the standard solution.

  • Calculate the following parameters:

    • Retention Time (tR) Reproducibility: The relative standard deviation (RSD) of the retention times should typically be ≤ 1.0%.

    • Peak Area Reproducibility: The RSD of the peak areas should typically be ≤ 2.0%.

    • Tailing Factor (Tf): The tailing factor should ideally be between 0.9 and 1.5.

    • Theoretical Plates (N): A measure of column efficiency. The value should be high (e.g., > 2000) and consistent.

  • Acceptance Criteria: The results must meet the pre-defined criteria set during method validation before proceeding with sample analysis.

Protocol 2: Sample Preparation for Pyrazole Derivatives

Purpose: To prepare a clean sample solution that is compatible with the HPLC system.

  • Weighing: Accurately weigh an appropriate amount of the pyrazole derivative sample.

  • Dissolution: Dissolve the sample in a suitable solvent. Crucially, the ideal solvent is the initial mobile phase composition. If the compound has poor solubility, use a minimal amount of a stronger organic solvent (like ACN or MeOH) to dissolve it, and then dilute it with the initial mobile phase.

  • Filtration: Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE, Nylon depending on solvent compatibility) to remove any particulate matter that could clog the column or system.

  • Transfer: Transfer the filtered solution to an HPLC vial for analysis.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. Available from: [Link]

  • Phenomenex. How to Identify Ghost Peaks in U/HPLC. Available from: [Link]

  • Kirkland, J. J., & Dong, M. W. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 2023. Available from: [Link]

  • Dickie, A. Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science, 2024. Available from: [Link]

  • Shimadzu. Ghost Peaks. Available from: [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. LCGC International, 2022. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Veeprho. Understanding pKa and Its Critical Impact on HPLC Separations. Veeprho, 2025. Available from: [Link]

  • Dickie, A. Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science, 2024. Available from: [Link]

  • Petrovska-Dimitrievska, G., et al. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 2022. Available from: [Link]

  • Shimadzu. Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Available from: [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Element Lab Solutions. Ghost Peaks in Gradient HPLC. Available from: [Link]

  • Agilent Technologies. Eliminating Baseline Problems. Available from: [Link]

  • Sivakumar, B., et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar, 2014. Available from: [Link]

  • Axion Labs. HPLC Peak Tailing. Axion Labs, 2022. Available from: [Link]

  • Chrom Tech. What Causes Peak Tailing in HPLC? Chrom Tech, Inc., 2025. Available from: [Link]

  • Sivakumar, B., et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 2014. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate, 2023. Available from: [Link]

  • Amuza Inc. Understanding and Preventing Baseline Drift in HPLC-ECD. Amuza Inc., 2025. Available from: [Link]

  • Element Lab Solutions. HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions, 2019. Available from: [Link]

  • El-Kassem, L. A., et al. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 2021. Available from: [Link]

  • Al-Suhaimi, E. A., et al. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Journal of Analytical Chemistry, 2024. Available from: [Link]

  • Readers Insight. Heterocycles Structural Analysis in HPLC Method Development. Readers Insight, 2025. Available from: [Link]

  • El-Kassem, L. A., et al. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications, 2021. Available from: [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies, 2018. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex, 2025. Available from: [Link]

  • Van De Steene, I., et al. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 2020. Available from: [Link]

  • ResearchGate. Chemical structure of the selected pyrazole derivatives. Available from: [Link]

  • Universallab. The 10 Most Common HPLC Problems and Solutions! Universallab, 2024. Available from: [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available from: [Link]

  • Buchi. How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available from: [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. Veeprho, 2025. Available from: [Link]

  • Singh, R. K., et al. Synthesis and Evaluation of Pyrazole Derivatives by Different Method. Journal of Drug Delivery and Therapeutics, 2021. Available from: [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Welch Materials, 2025. Available from: [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International, 2020. Available from: [Link]

  • da Silva, J. A., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen, 2018. Available from: [Link]

  • Google Patents. High throughput HPLC method for determining Log P values.
  • Biotage. What is the Role of LogP in Sample Prep Methods?. Biotage, 2023. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Pyrazole Solubility Issues in Bioassays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with pyrazole-based compounds in early drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with pyrazole-based compounds in early drug discovery. Pyrazoles (such as 1,5-diarylpyrazoles or pyrazolo-pyrimidines) are privileged scaffolds in medicinal chemistry, but they inherently possess high crystal lattice energies and significant lipophilicity[1].

When these compounds are transferred from DMSO storage stocks into aqueous bioassay buffers, they often fail to remain in solution. This guide is designed to help you diagnose precipitation artifacts, understand the mechanisms behind false-positive assay readouts, and implement robust formulation strategies to rescue your bioassays.

Section 1: Diagnostic FAQ – Identifying the Problem

Q: Why do my pyrazole hits show erratic dose-response curves with extremely steep Hill slopes? A: When lipophilic pyrazoles are diluted into an aqueous buffer, they rapidly reach supersaturation. However, rather than forming macroscopic precipitates that fall to the bottom of the well, they frequently self-assemble into colloidal aggregates—microscopic particles ranging from tens to hundreds of nanometers in diameter[2].

These colloids act as "protein sponges," sequestering your target enzyme non-specifically on their highly hydrophobic surfaces[2]. Because colloidal aggregation is a phase transition that occurs at a specific critical concentration, the resulting enzyme inhibition is an all-or-nothing event. This mechanistic shift manifests as artificially steep Hill slopes (often >2.0) and poor replicate-to-replicate reproducibility[3].

Q: How can I distinguish between true target inhibition and assay artifacts caused by aggregation? A: The gold standard for diagnosing colloidal aggregation is the detergent-dependent inhibition assay, a methodology extensively validated by the Shoichet laboratory[4]. Colloidal aggregates are highly sensitive to non-ionic surfactants.

  • The Causality Test: Run your biochemical assay in the presence and absence of 0.01% to 0.1% Triton X-100. If the pyrazole compound loses its inhibitory activity upon the addition of the detergent, it was acting as a promiscuous aggregator, not a true competitive inhibitor[3].

Section 2: Troubleshooting Guide – Formulating for Success

Q: I am limited to 1% DMSO in my cell-based assay. How can I keep my pyrazole dissolved without adding cytotoxic detergents? A: When detergents are incompatible with your assay (e.g., they lyse cells or disrupt membrane-bound targets), you must alter the solvent environment using macrocyclic encapsulators like cyclodextrins (CDs)[5].

Cyclodextrins are cyclic oligosaccharides shaped like truncated cones. They possess a hydrophilic exterior and a highly lipophilic central cavity. They function by forming dynamic, non-covalent inclusion complexes with the hydrophobic pyrazole core[6]. This effectively shields the lipophilic drug from the aqueous environment, enhancing apparent solubility without permanently altering the intrinsic pharmacological properties of the compound.

Q: Which cyclodextrin should I choose, and how do I implement it? A: For in vitro bioassays, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard. Derivatizing the native β-cyclodextrin with hydroxypropyl groups drastically increases its own aqueous solubility and minimizes cellular toxicity. A typical working concentration in assay buffers is 1% to 5% (w/v). Because the inclusion complex exists in a dynamic equilibrium, the free fraction of the pyrazole remains continuously available to bind your target receptor[6].

Section 3: Experimental Protocol – Kinetic Solubility Profiling

To ensure your bioassay data is trustworthy, you must empirically determine the kinetic solubility limit of your pyrazole compounds in the exact assay buffer you plan to use. Laser nephelometry provides a highly sensitive, high-throughput readout by measuring forward-scattered light caused by undissolved particles[7][8].

Step-by-Step Nephelometry Methodology

This protocol is a self-validating system: the generation of a baseline prior to the "kick-off" point serves as an internal control for true solubility.

  • Stock Preparation: Prepare a 10 mM stock of the pyrazole compound in 100% DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO within a 96-well V-bottom plate[7].

  • Buffer Dispensing: Dispense 196 µL of your final aqueous bioassay buffer (e.g., PBS pH 7.4) into a clear-bottom, black-walled 96-well assay plate.

  • Compound Transfer: Transfer 4 µL of the DMSO serial dilutions into the assay buffer. This yields a final DMSO concentration of 2.0%. Mix thoroughly by pipetting.

  • Incubation: Incubate the plate at your standard assay temperature (e.g., 37°C) for 2 hours. This duration allows for thermodynamic equilibration and potential aggregate nucleation[9].

  • Nephelometric Measurement: Scan the plate using a laser nephelometer (e.g., BMG NEPHELOstar Plus)[8].

  • Data Analysis (The Kick-Off Curve): Plot the intensity of scattered light (Relative Nephelometry Units, RNU) against the compound concentration. The concentration at which light scattering sharply increases above the baseline is your kinetic solubility limit [7]. Crucial Rule: Never test the compound in bioassays above this defined concentration.

Section 4: Quantitative Data – Solubilizing Agents Comparison

Use the following table to select the appropriate solubilizing agent based on your specific assay constraints.

Solubilizing AgentChemical TypeTypical Working ConcentrationMechanism of ActionBest Use Case
DMSO Polar Aprotic Co-solvent0.1% - 1.0% (v/v)Disrupts hydrogen bonding; lowers dielectric constant.Universal primary solvent for compound storage and low-concentration assays.
Triton X-100 Non-ionic Detergent0.01% - 0.1% (v/v)Micelle formation; disrupts colloidal aggregates.Biochemical assays; diagnosing promiscuous inhibitors.
HP-β-Cyclodextrin Cyclic Oligosaccharide1.0% - 5.0% (w/v)Forms dynamic host-guest inclusion complexes.Cell-based assays requiring high compound concentrations; rescuing insoluble hits.
BSA Protein Carrier0.1% - 1.0% (w/v)Non-specific hydrophobic binding and transport.Assays mimicking physiological serum protein binding conditions.

Section 5: Diagnostic Workflow Visualization

Follow this logical decision tree to troubleshoot pyrazole solubility and aggregation issues in your screening cascade.

SolubilityWorkflow Start Erratic Bioassay Data (Steep Hill Slopes, Poor Replicates) TestAgg Run Detergent-Dependent Assay (Add 0.01% Triton X-100) Start->TestAgg Decision1 Is Inhibition Attenuated? TestAgg->Decision1 TrueHit True Target Inhibitor Proceed to Hit Validation Decision1->TrueHit No Aggregator Colloidal Aggregation Detected (Promiscuous Inhibitor) Decision1->Aggregator Yes SolAssay Run Kinetic Solubility Assay (Laser Nephelometry) Aggregator->SolAssay Decision2 Is Compound Soluble at Working Conc.? SolAssay->Decision2 Decision2->TrueHit Yes Formulate Optimize Formulation (Add 1-5% HP-β-CD) Decision2->Formulate No Formulate->SolAssay Re-evaluate

Diagnostic workflow for identifying and resolving pyrazole aggregation and solubility issues.

References

  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs , News-Medical.net. 2

  • High-throughput assays for promiscuous inhibitors , Stanford Medicine / Nature Chemical Biology. 3

  • Identifying Promiscuous Inhibitors in Drug Discovery at the UCSF Shoichet Laboratory , SelectScience. 4

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches , PMC - NIH. 5

  • Characterization, inclusion mode, phase-solubility and in vitro release studies of inclusion binary complexes with cyclodextrins , CONICET.

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? , Carbohyde. 6

  • Determination of Kinetic Solubility , Bio-protocol. 7

  • Kinetic Solubility Assays Protocol , AxisPharm. 9

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry , BMG Labtech. 8

  • Structural Optimization and Biological Activity of Pyrazole Derivatives , PMC - NIH. 1

Sources

Troubleshooting

Technical Support Center: Stability Testing of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center. As drug development professionals, ensuring the chemical integrity of your Active Pharmaceutical Ingredient (API) is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, ensuring the chemical integrity of your Active Pharmaceutical Ingredient (API) is paramount. This guide provides an authoritative, in-depth framework for executing forced degradation and stability studies on Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate in strict accordance with ICH Q1A(R2) and Q1B guidelines[1].

Below, you will find mechanistic insights, troubleshooting protocols, and self-validating experimental workflows designed to isolate true degradation pathways from artifactual errors.

Mechanistic Foundation: Degradation Pathways

Understanding the intrinsic reactivity of your molecule is the first step in stability testing. For Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate, the pyrazole core is highly stable due to its aromaticity. However, the ethyl ester at the C3 position is the primary site of vulnerability. Under hydrolytic stress, the ester undergoes nucleophilic acyl substitution, yielding 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid and ethanol[2].

Pathway API Ethyl 5-methyl-1-propyl -1H-pyrazole-3-carboxylate (Parent API) Stress Aqueous Stress (H+ or OH- Catalyst) API->Stress Hydrolysis Intermediate Tetrahedral Intermediate (Nucleophilic Addition) Stress->Intermediate Nucleophilic Attack Acid 5-methyl-1-propyl-1H -pyrazole-3-carboxylic acid (Primary Degradant) Intermediate->Acid Ester Cleavage Alcohol Ethanol (Leaving Group) Intermediate->Alcohol Elimination

Mechanistic pathway of acid/base-catalyzed ester hydrolysis of the pyrazole carboxylate.

Regulatory FAQs: ICH Q1A(R2) & Q1B Compliance

Q: Why do ICH guidelines mandate a target degradation range of 5–20% during stress testing? A: Achieving 5–20% degradation is critical for establishing a self-validating analytical method[3]. If degradation is below 5%, the method's ability to detect trace impurities (Specificity) is not rigorously proven. Conversely, exceeding 20% degradation often triggers secondary degradation (the breakdown of primary degradants), which does not reflect real-world storage conditions and unnecessarily clutters the chromatographic profile[4].

Q: How do we ensure photostability compliance for this specific pyrazole derivative? A: Because pyrazoles possess conjugated π-systems, they absorb UV light, which can induce photo-oxidation or ester cleavage. Per ICH Q1B, the compound must be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV energy[1][5]. A dark control must be run simultaneously to differentiate thermal degradation from true photolysis.

Q: Is it necessary to isolate and characterize every degradation product? A: No. According to ICH Q1A(R2), only degradation products that exceed the identification threshold (typically 0.1% for standard dosing) under accelerated or long-term storage conditions require full structural elucidation (e.g., via NMR or LC-MS/MS)[1]. Forced degradation simply maps the potential pathways.

Troubleshooting Guide: Analytical & Experimental Challenges

Issue 1: I am observing a significant mass balance mismatch (>5% variance) during alkaline hydrolysis. Where did the API go?

  • Causality: Mass balance failures frequently occur because the primary degradant (the carboxylic acid) has a different UV molar absorptivity than the parent ester. Cleaving the ethyl group alters the electronic distribution of the pyrazole's conjugated system.

  • Solution: Do not rely solely on Area Percent (Area %). Use a verified reference standard of the carboxylic acid to establish a Relative Response Factor (RRF), or utilize an orthogonal detector like a Charged Aerosol Detector (CAD) to confirm mass balance[6].

Issue 2: The parent ester and the carboxylic acid degradant are co-eluting on my C18 reverse-phase HPLC column.

  • Causality: The pKa of pyrazole-3-carboxylic acids typically ranges from 3.5 to 4.5. If your mobile phase pH is near this pKa, the degradant exists in an unpredictable equilibrium between its ionized and unionized forms, leading to peak broadening and poor retention.

  • Solution: Buffer your aqueous mobile phase to at least 1.5 pH units below the pKa (e.g., using 0.1% Trifluoroacetic Acid or Formic Acid at pH ~2.5). This ensures the carboxylic acid is fully protonated (neutral), maximizing its interaction with the hydrophobic C18 stationary phase and resolving it from the parent ester.

Issue 3: I am seeing a massive, unexpected degradant peak during hydrolytic stress that is NOT the carboxylic acid.

  • Causality: If Methanol or Ethanol is used as a diluent/co-solvent for the API stock solution, acid/base catalysts will drive a transesterification reaction. Methanol will convert the ethyl ester into a methyl ester artifact.

  • Solution: Use Acetonitrile (MeCN) as the organic co-solvent for all hydrolytic stress preparations. MeCN is aprotic and cannot act as a nucleophile, preventing artifactual esterification.

Issue 4: Multiple unknown peaks appear in my oxidative stress samples (3% H₂O₂), but they also appear in my blank.

  • Causality: High concentrations of hydrogen peroxide can degrade the stationary phase of the HPLC column or produce severe baseline disturbances at low UV wavelengths (<220 nm).

  • Solution: Always run a "Stressor Blank" (3% H₂O₂ in diluent without API). Subtract the blank chromatogram from the sample chromatogram to isolate true oxidative degradants of the pyrazole derivative.

Standardized Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating blanks, controls, and neutralization steps to freeze degradation at the desired time point.

Workflow Start Initiate Stress Testing (Single Batch) Thermal Thermal (50°C - 80°C) Start->Thermal Hydrolysis Hydrolysis (pH 2 - 12) Start->Hydrolysis Oxidation Oxidation (3% H2O2) Start->Oxidation Photo Photolysis (ICH Q1B) Start->Photo Analysis HPLC/LC-MS Analysis (Stability-Indicating) Thermal->Analysis Hydrolysis->Analysis Oxidation->Analysis Photo->Analysis Validate Mass Balance & Degradation Profiling Analysis->Validate 5-20% Target Degradation

Self-validating forced degradation workflow aligned with ICH Q1A(R2) and Q1B guidelines.

Protocol A: Acid & Base Hydrolysis

Mechanistic Rationale: Evaluates the susceptibility of the ethyl ester to nucleophilic attack.

  • Preparation: Dissolve the API in Acetonitrile to create a 2 mg/mL stock solution.

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C.

  • Base Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at Room Temperature (Base hydrolysis of esters is typically much faster than acid hydrolysis; heating may cause >20% degradation instantly).

  • Quenching (Critical Step): At target time points (e.g., 2h, 8h, 24h), neutralize the acid sample with an equivalent volume of 0.1 N NaOH, and the base sample with 0.1 N HCl. Causality: Neutralization stops the reaction, preventing on-column degradation during HPLC analysis.

  • Dilution: Dilute to a final analytical concentration (e.g., 0.5 mg/mL) using the mobile phase.

Protocol B: Oxidative Stress

Mechanistic Rationale: Evaluates the stability of the N-propyl chain and pyrazole nitrogens against radical/oxidative attack.

  • Preparation: Mix 1 mL of the API stock (2 mg/mL in MeCN) with 1 mL of 3% H₂O₂.

  • Incubation: Store at room temperature in the dark for 24 hours.

  • Control Validation: Simultaneously prepare a blank (1 mL MeCN + 1 mL 3% H₂O₂) and an API control (1 mL API stock + 1 mL water).

  • Analysis: Analyze directly via HPLC. If severe degradation occurs, reduce H₂O₂ concentration to 1% or reduce exposure time.

Quantitative Data Summary

The following table summarizes the recommended stress conditions, expected duration to achieve the 5–20% degradation target, and the anticipated chemical behavior of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate[3][4].

Stress ConditionReagent / EnvironmentTemperatureTypical DurationExpected Degradation PathwayTarget Degradation
Acidic Hydrolysis 0.1 N HCl60°C24 - 48 hoursEster cleavage to Carboxylic Acid5% - 20%
Alkaline Hydrolysis 0.1 N NaOH25°C (Ambient)2 - 8 hoursRapid ester cleavage to Carboxylate salt5% - 20%
Oxidative Stress 3% H₂O₂25°C (Ambient)24 hoursN-oxidation or alkyl chain hydroxylation (Low yield)< 10%
Thermal Stress Solid State60°C - 80°C7 - 14 daysHighly stable; minimal degradation expected< 5%
Photolytic Stress UV/Vis Light (ICH Q1B)Ambient1.2M lux hoursPotential photo-oxidation or ring cleavage5% - 15%

References

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL:[Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: Asian Journal of Pharmaceutical Sciences URL:[Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario Source: Asian Journal of Research in Chemistry URL:[Link]

  • Stability Study ICH Guidelines Q1A, Q1B & Q1C Source: YouTube (ProfTalks Professional Guidelines) URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Regioisomer Formation in Knorr Pyrazole Synthesis

Welcome to the Technical Support Center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on a critical challenge: controlling regioselectivity. Uncontrolled formation of regioisomers can lead to complex purification challenges and impact the biological activity and properties of the target compounds.[1] This resource offers a combination of frequently asked questions, a detailed troubleshooting guide, and optimized experimental protocols to help you achieve your desired regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of the Knorr pyrazole synthesis, and why is their control so important?

In the Knorr pyrazole synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, regioisomers are structural isomers that differ in the placement of substituents on the final pyrazole ring.[1] For instance, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine can yield two distinct products: 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons of the dicarbonyl compound, leading to these different isomers.[2]

Controlling which regioisomer is formed is of paramount importance in drug discovery and materials science. Different regioisomers can possess significantly different biological activities, pharmacological profiles, toxicities, and physical properties.[1] For therapeutic applications, isolating a single, pure regioisomer is often a regulatory necessity.

Q2: What are the primary factors that govern regioselectivity in the Knorr pyrazole synthesis?

The regiochemical outcome of the Knorr synthesis is a delicate interplay of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a major determinant. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction towards the less hindered carbonyl group.[3]

  • Reaction Conditions: The choice of solvent, temperature, and pH can dramatically influence the reaction pathway and, consequently, the regioisomeric ratio.[4] Acidic conditions, for example, can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups.[3][5]

Q3: Can I completely eliminate the formation of the undesired regioisomer?

While achieving 100% regioselectivity can be challenging, it is often possible to significantly favor the formation of one regioisomer to the point where the other is a minor or even undetectable byproduct. This is achieved through careful selection of substrates and optimization of reaction conditions. In some cases, alternative synthetic strategies that offer inherent regiocontrol may be necessary.[6]

Troubleshooting Guide

This section addresses specific experimental issues you might encounter and provides actionable troubleshooting steps.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The steric and electronic differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are insufficient under the current reaction conditions to favor one reaction pathway over the other.

  • Troubleshooting Strategies:

    • Solvent Modification: This is often the first and most impactful parameter to investigate. Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically enhance regioselectivity.[6] These solvents can modulate the reaction pathway through their unique hydrogen-bonding properties.[3]

    • Temperature Adjustment: Lowering the reaction temperature can favor the kinetically controlled product, potentially increasing the formation of a single regioisomer.[1]

    • pH Control: The pH of the reaction medium can influence the regiochemical outcome.[4] Experimenting with acidic or basic catalysts can sometimes shift the equilibrium towards the desired product. For instance, acidic conditions can protonate a carbonyl group, increasing its electrophilicity.[7]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current experimental setup.

  • Troubleshooting Strategies:

    • Re-evaluate Starting Materials: If feasible, consider modifying the substituents on your 1,3-dicarbonyl or hydrazine. For example, introducing a bulky group can be used to sterically block one of the carbonyls.[6]

    • Protecting Group Strategy: In some instances, a protecting group can be employed to temporarily block one of the reactive sites, thereby directing the reaction to the desired carbonyl.[6]

    • Explore Alternative Synthetic Routes: If optimizing the Knorr synthesis proves difficult, consider alternative, more regioselective methods for pyrazole synthesis. These can include the reaction of N-arylhydrazones with nitroolefins or the use of N-alkylated tosylhydrazones and terminal alkynes.[6][8]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.

  • Troubleshooting Strategies:

    • Column Chromatography: This is the most common method for separating regioisomers. Careful optimization of the solvent system (eluent) is crucial for achieving good separation on a silica gel column.[1]

    • Recrystallization: If the regioisomers have different solubilities in a particular solvent, fractional recrystallization can be a highly effective purification technique.[6] This involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize preferentially.

Visualizing the Competing Reaction Pathways

The following diagram illustrates the two competing pathways in the Knorr pyrazole synthesis leading to the formation of regioisomers.

G cluster_start Starting Materials cluster_products Products Unsymmetrical_1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_at_C1 Attack at Carbonyl 1 Unsymmetrical_1,3-Dicarbonyl->Attack_at_C1 Attack_at_C2 Attack at Carbonyl 2 Unsymmetrical_1,3-Dicarbonyl->Attack_at_C2 Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Attack_at_C1 Substituted_Hydrazine->Attack_at_C2 Intermediate_1 Hydrazone Intermediate 1 Attack_at_C1->Intermediate_1 Intermediate_2 Hydrazone Intermediate 2 Attack_at_C2->Intermediate_2 Cyclization_1 Intramolecular Cyclization Intermediate_1->Cyclization_1 Cyclization_2 Intramolecular Cyclization Intermediate_2->Cyclization_2 Regioisomer_A Regioisomer A Cyclization_1->Regioisomer_A Cyclization_2->Regioisomer_A Regioisomer_B Regioisomer B Cyclization_2->Regioisomer_B

Caption: Competing pathways in Knorr pyrazole synthesis.

Troubleshooting Workflow

This workflow provides a systematic approach to addressing poor regioselectivity.

G Start Poor Regioselectivity (Mixture of Isomers) Solvent_Screen Screen Solvents? (e.g., TFE, HFIP) Start->Solvent_Screen Temp_Opt Optimize Temperature? Solvent_Screen->Temp_Opt No Improvement Success Desired Regioselectivity Achieved Solvent_Screen->Success Improved pH_Opt Optimize pH? (Acid/Base Catalyst) Temp_Opt->pH_Opt No Improvement Temp_Opt->Success Improved Substrate_Mod Modify Substrates? pH_Opt->Substrate_Mod No Improvement pH_Opt->Success Improved Alternative_Route Consider Alternative Synthetic Route Substrate_Mod->Alternative_Route No Improvement / Not Feasible Substrate_Mod->Success Improved Alternative_Route->Success

Caption: Troubleshooting workflow for poor regioselectivity.

Data Presentation: Impact of Reaction Conditions

The following tables summarize how different reaction parameters can influence the regioisomeric ratio.

Table 1: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazine SubstrateSolventRegioisomeric Ratio (A:B)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol55:45[3]
1-Phenyl-1,3-butanedioneMethylhydrazineTFE95:5[3]
1-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazineAcetic Acid60:40[9]
1-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazinePyridine85:15[9]

Data adapted from studies on the effect of fluorinated alcohols and reaction medium on pyrazole formation.[3][9] Regioisomer A is the product of attack at the most electrophilic carbonyl.

Table 2: Effect of Hydrazine Substituent on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazine SubstrateRegioisomeric Ratio (A:B)Reference
1-(4-Nitrophenyl)-1,3-butanedionePhenylhydrazine80:20[1]
1-(4-Nitrophenyl)-1,3-butanedione4-Nitrophenylhydrazine90:10[1]

Data highlights how the electronic nature of the hydrazine substituent can influence regioselectivity.[1]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity using TFE

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2]

  • Dissolution: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).

  • Addition: Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to isolate the desired regioisomer.

Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes (An Alternative Regioselective Method)

This protocol offers an alternative when the Knorr synthesis provides poor regioselectivity.[8]

  • Reactant Mixture: To a solution of the N-alkylated tosylhydrazone (1.0 mmol) and terminal alkyne (1.2 mmol) in pyridine (5 mL), add 18-crown-6 (0.1 mmol).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add potassium tert-butoxide (2.0 mmol) in portions.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching and Extraction: Quench the reaction with water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. 2022 Sep 12. Available from: [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. 2020 Aug 28. Available from: [Link]

  • PMC. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available from: [Link]

  • ResearchGate. Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • ResearchGate. Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. 2025 Aug 7. Available from: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]

  • Current Organic Chemistry. Recent Advances in the Regioselective Synthesis of Pyrazoles. 2011 Mar 1. Available from: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available from: [Link]

  • PMC. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Available from: [Link]

  • PMC. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Preclinical Efficacy Guide: Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate Scaffolds vs. Commercial Anti-Inflammatory Agents

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Prepared By: Senior Application Scientist In modern rational drug design, the pyrazole core is recognized as a privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Prepared By: Senior Application Scientist

In modern rational drug design, the pyrazole core is recognized as a privileged scaffold. Specifically, Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate (EMPC) has emerged as a critical building block for synthesizing next-generation heterocyclic amides. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that broadly and non-selectively inhibit cyclooxygenase (COX) enzymes, EMPC-derived compounds are engineered to act as highly selective kinase inhibitors (e.g., p38 MAPK) and targeted COX-2 inhibitors[1].

This guide provides an objective, data-driven comparison of EMPC-derived candidates against commercial standards like Celecoxib and Diclofenac, detailing the mechanistic rationale, self-validating experimental protocols, and quantitative efficacy benchmarks.

Mechanistic Grounding: Dual-Target Efficacy

The clinical limitation of traditional NSAIDs (like Ibuprofen and Diclofenac) is their non-selective inhibition of COX-1, which leads to severe gastrointestinal toxicity. By utilizing the EMPC scaffold, medicinal chemists can synthesize derivatives that exploit the larger allosteric pocket of the COX-2 isoenzyme[2]. Furthermore, functionalization of the pyrazole-3-carboxylate core allows these molecules to competitively bind the ATP-binding site of p38 Mitogen-Activated Protein Kinase (MAPK), a master regulator of pro-inflammatory cytokines (TNF-α, IL-1β)[1].

Pathway Stimulus Inflammatory Stimulus (LPS / TNF-α) Receptor Cell Surface Receptors Stimulus->Receptor p38 p38 MAPK Pathway Receptor->p38 COX2 COX-2 Enzyme Receptor->COX2 Prostaglandins Prostaglandin Synthesis (PGE2) p38->Prostaglandins COX2->Prostaglandins Inflammation Tissue Inflammation & Edema Prostaglandins->Inflammation EMPC EMPC-Derived Inhibitors EMPC->p38 Inhibits EMPC->COX2 Inhibits

Fig 1: Dual-pathway inhibition of p38 MAPK and COX-2 by EMPC-derived anti-inflammatory agents.

Quantitative Data Comparison

The following table synthesizes representative preclinical data comparing optimized EMPC-derived heterocyclic amides against widely used commercial anti-inflammatory drugs. The data highlights the superior Selectivity Index (SI) of pyrazole-3-carboxylate derivatives[3].

Compound / DrugTarget ProfileCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)In Vivo Edema Inhibition (%) at 5h
EMPC-Derivative (Lead) Dual p38 MAPK / COX-20.42 ± 0.05> 50.0> 119.0 78.5%
Celecoxib Selective COX-20.85 ± 0.0842.550.072.1%
Diclofenac Sodium Non-selective COX0.93 ± 0.111.51.665.4%
Ibuprofen Non-selective COX12.5 ± 1.204.80.3848.2%

Note: A higher Selectivity Index indicates a lower risk of COX-1 mediated gastrointestinal side effects.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of EMPC derivatives must rely on self-validating assay systems. Below are the standardized protocols utilized to generate the comparative data.

Protocol A: In Vitro COX-1/COX-2 Fluorometric Screening
  • Causality & Rationale: A fluorometric approach is selected over standard colorimetric assays to eliminate optical interference from the synthetic test compounds, which frequently absorb in the visible light spectrum. The assay measures the peroxidase activity of COX, which converts ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent resorufin, providing a direct, highly sensitive readout of prostaglandin synthesis inhibition.

  • Step-by-Step Methodology:

    • Prepare assay buffer (100 mM Tris-HCl, pH 8.0) containing hematin and the respective enzyme (purified ovine COX-1 or human recombinant COX-2).

    • Dispense 150 µL of the enzyme solution into a 96-well black microplate.

    • Add 10 µL of the test compound (EMPC derivative) dissolved in DMSO.

    • Incubate at 37°C for 15 minutes to allow for allosteric binding.

    • Initiate the reaction by adding 10 µL of arachidonic acid and ADHP substrate mixture.

    • Measure fluorescence after 5 minutes (Excitation: 530 nm / Emission: 590 nm).

  • Self-Validating Mechanism: The protocol mandates four simultaneous conditions per plate: a Background well (buffer only to subtract auto-fluorescence), a 100% Initial Activity well (enzyme + vehicle), a Positive Control well (enzyme + Celecoxib), and the Test wells. Validation Rule: If the Celecoxib positive control fails to achieve >90% inhibition at 10 µM, the entire plate data is discarded, ensuring no false negatives occur due to enzyme degradation.

Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema Model
  • Causality & Rationale: Subplantar injection of 1% carrageenan induces a highly reproducible, biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is driven almost exclusively by inducible COX-2 and local Prostaglandin E2 (PGE2) release[2]. Measuring volumetric displacement specifically at the 4-to-5-hour mark filters out early-phase noise, providing a precise temporal window to validate the on-target COX-2/MAPK efficacy of the pyrazole derivatives.

  • Step-by-Step Methodology:

    • Fasting Wistar rats (150-200g) are divided into cohorts (n=6).

    • Administer the test compound (EMPC derivative, 10 mg/kg), standard drug (Diclofenac, 10 mg/kg), or vehicle orally via gavage.

    • After 60 minutes, inject 0.1 mL of 1% λ-carrageenan suspension into the subplantar tissue of the right hind paw.

    • Measure paw volume using a calibrated water plethysmometer at 0, 1, 3, and 5 hours post-injection.

    • Calculate % Edema Inhibition relative to the vehicle control group.

  • Self-Validating Mechanism: To eliminate operator bias, the study is strictly double-blinded: the technician administering the oral compounds does not perform the plethysmometer readings. The inclusion of a vehicle-only group establishes the 0% inhibition baseline, while the Diclofenac cohort serves as an internal benchmark to verify historical assay consistency[3].

Synthesis & Screening Workflow

The translation of the raw EMPC ester into a viable clinical candidate follows a strict hit-to-lead workflow. The initial ester is typically hydrolyzed to its corresponding carboxylic acid, followed by amide coupling to generate the active kinase-inhibiting species[1].

Workflow Synth EMPC Scaffold Synthesis Mod Amidation & Derivatization Synth->Mod InVitro In Vitro Screening (COX/MAPK Assays) Mod->InVitro InVivo In Vivo Validation (Paw Edema Model) InVitro->InVivo Lead Lead Candidate Selection InVivo->Lead

Fig 2: Step-by-step preclinical workflow from EMPC synthesis to lead candidate selection.

Conclusion

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate represents a highly efficient starting point for the development of potent anti-inflammatory agents. Experimental data demonstrates that derivatives of this scaffold can achieve superior COX-2 selectivity and in vivo efficacy compared to legacy NSAIDs like Diclofenac and Ibuprofen. By adhering to the self-validating protocols outlined above, research teams can confidently benchmark the pharmacodynamics of novel pyrazole-based candidates.

References

  • Title: Heterocyclic amides as kinase inhibitors (US Patent 10292987B2)
  • Title: Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents Source: Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives Source: Journal of Molecular Structure (ScienceDirect) URL: [Link]

Sources

Comparative

Cross-Reactivity Profiling of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate Analogs in Kinase Inhibitor Development

As a Senior Application Scientist in early-stage drug discovery, navigating the kinome's highly conserved ATP-binding pockets requires precision engineering. Off-target cross-reactivity is the primary cause of clinical a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the kinome's highly conserved ATP-binding pockets requires precision engineering. Off-target cross-reactivity is the primary cause of clinical attrition in kinase inhibitor development. To overcome this, medicinal chemists frequently rely on privileged scaffolds like pyrazole-3-carboxylates[1].

This guide provides an in-depth, objective comparison of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate (EMPPC) and its analogs, detailing how specific aliphatic substitutions on the pyrazole core dictate kinome-wide selectivity. We will explore the structural causality behind these modifications, present comparative cross-reactivity data, and outline self-validating experimental protocols for your profiling workflows.

Structural Rationale: Causality in Scaffold Design

The pyrazole ring is a well-established pharmacophore in kinase inhibitor design because its nitrogen atoms can act as both hydrogen bond donors and acceptors, effectively mimicking the adenine ring of ATP within the kinase hinge region[2]. However, unsubstituted pyrazoles often suffer from promiscuous kinome-wide cross-reactivity[3].

When EMPPC is utilized as a building block (typically by converting the 3-carboxylate ester into a functionalized carboxamide), its specific substitution pattern provides a distinct thermodynamic advantage:

  • The 3-Carboxylate/Carboxamide Vector: Directs hydrogen bonding toward the backbone amides of the hinge region, anchoring the molecule[2].

  • The 1-Propyl Substitution: Extends into the solvent-exposed region or the hydrophobic pocket adjacent to the ATP site. The propyl chain provides sufficient lipophilic bulk to stabilize the compound without causing entropic penalties associated with longer, highly flexible chains.

  • The 5-Methyl Substitution (The Selectivity Filter): This is the critical driver of cross-reactivity reduction. The 5-methyl group introduces a deliberate steric clash against the bulky gatekeeper residues (e.g., Threonine or Methionine) found in many off-target kinases (such as FGFR1 or JAK2). This prevents binding to these off-targets while maintaining high affinity for kinases with smaller gatekeeper residues or adaptable activation loops (e.g., Aurora A, MST3)[4].

Workflow Synthesis Scaffold Synthesis Primary Primary TR-FRET (Target Kinase) Synthesis->Primary Library Triage Hit Triage (IC50 < 100 nM) Primary->Triage Potency Profiling Kinome-Wide Cross-Reactivity Triage->Profiling Selectivity Validation Cellular Validation Profiling->Validation Lead Candidates

Fig 1. Experimental workflow for evaluating kinase inhibitor cross-reactivity and selectivity.

Comparative Cross-Reactivity Data

To objectively evaluate the performance of the EMPPC scaffold, we compare its functionalized carboxamide derivative against two common alternatives: a shorter-chain analog lacking the 5-methyl group (Ethyl 1-ethyl-1H-pyrazole-3-carboxylate derivative) and an Imidazole-4-carboxylate derivative.

The data below summarizes the IC₅₀ values across a representative panel of kinases. Lower values indicate higher potency.

Scaffold Derivative (Carboxamides)Aurora A (Target)MST3 (Target)FGFR1 (Off-Target)JAK2 (Off-Target)Selectivity Index (Off/Target)
EMPPC (1-Propyl, 5-Methyl) 28 nM110 nM> 10,000 nM4,500 nMHigh (>150x)
EEP (1-Ethyl, 5-H) 45 nM230 nM450 nM120 nMLow (<10x)
Imidazole-4-carboxylate 310 nM850 nM85 nM60 nMInverted (Promiscuous)

Data Interpretation: The EMPPC analog demonstrates superior selectivity. The absence of the 5-methyl group in the EEP analog results in significant cross-reactivity with FGFR1 and JAK2, proving that the steric clash induced by the 5-methyl group is essential for filtering out off-target kinome binding[4].

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems. Every plate must pass internal quality control metrics before data is accepted.

Protocol A: Primary Potency Screening via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence assays because it introduces a time delay before signal reading. This eliminates background auto-fluorescence generated by the pyrazole compounds themselves, preventing false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., Aurora A), a biotinylated peptide substrate, and ATP at its apparent Km​ value to ensure the assay is sensitive to competitive inhibitors.

  • Compound Dispensing: Use acoustic liquid handling to dispense EMPPC analogs in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well plate.

  • Reaction Initiation: Add 5 µL of the kinase/substrate master mix to the compounds. Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of the detection buffer containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.

  • Self-Validation Check:

    • Positive Control: 1 µM Staurosporine (100% inhibition).

    • Negative Control: 1% DMSO vehicle (0% inhibition).

    • Metric: Calculate the Z'-factor. The plate is only valid if Z' > 0.65 .

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol B: Kinome-Wide Cross-Reactivity Profiling

Causality: To test cross-reactivity, activity-based assays are prone to artifacts from inactive kinase conformations. Instead, we use a competitive binding assay (e.g., KINOMEscan) that measures the thermodynamic dissociation constant ( Kd​ ) against a panel of >400 DNA-tagged kinases.

Step-by-Step Methodology:

  • Immobilization: Prepare active-site directed ligand beads.

  • Incubation: Combine the DNA-tagged kinase library, the immobilized ligand beads, and the EMPPC analog at a fixed screening concentration (e.g., 1 µM).

  • Elution & Quantification: Wash away unbound kinases. Elute the bound kinases and quantify them using quantitative PCR (qPCR) targeting the unique DNA tags.

  • Self-Validation Check: Include a known promiscuous inhibitor (e.g., JNK-IN-7) as a control[5]. The control must show >90% displacement across its known target spectrum to validate the folding and binding capacity of the kinase panel.

  • Analysis: Calculate the Selectivity Score ( S10​ ), defined as the number of kinases bound with >90% affinity divided by the total number of kinases tested. A lower S10​ indicates a highly selective scaffold.

Pathway Visualization

Understanding where the EMPPC-derived inhibitor acts within the cellular signaling cascade is crucial for predicting phenotypic outcomes. Below is the mechanism of action within the Aurora A / PLK1 mitotic entry pathway.

Pathway Inhibitor EMPPC-Derived Inhibitor Target Target Kinase (e.g., Aurora A) Inhibitor->Target High Affinity Binding OffTarget Off-Target Kinase (e.g., FGFR1) Inhibitor->OffTarget Steric Clash (No Binding) Substrate Downstream Substrate (e.g., PLK1) Target->Substrate Phosphorylation Effector Cell Cycle Progression Substrate->Effector Activation

Fig 2. Mechanism of action and selectivity of EMPPC-derived inhibitors in kinase signaling.

References

  • [1] Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage.

  • [3] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC.

  • [5] In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC.

  • [4] Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 - bioRxiv.

  • [2] Potent and Selective Aurora Inhibitors Identified by the Expansion of a Novel Scaffold for Protein Kinase Inhibition - ACS Publications.

Sources

Validation

Reproducibility and Robustness of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate Synthesis: A Comparative Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation Introduction: The Regioselectivity Challenge in Pyrazole Synthesis The p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation

Introduction: The Regioselectivity Challenge in Pyrazole Synthesis

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the foundational core for numerous kinase inhibitors, anti-inflammatory agents, and agrochemicals [1]. Within this family, N-alkylated pyrazole-3-carboxylates, specifically Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate , are highly sought-after intermediates.

However, synthesizing N-alkylated pyrazoles presents a notorious challenge: regioselectivity . When scaling up for preclinical drug development, researchers must choose a synthetic route that not only delivers high yields but also guarantees batch-to-batch reproducibility without the burden of complex isomer separation. This guide objectively compares the two predominant methodologies—direct N-alkylation versus de novo cyclocondensation—providing the experimental data and mechanistic causality necessary to optimize your workflows.

Mechanistic Analysis of Synthetic Routes

To understand the robustness of a synthetic protocol, we must first analyze the underlying chemical causality that dictates product formation.

Route A: Direct N-Alkylation (The Traditional Approach)

The most straightforward approach involves the direct alkylation of ethyl 5-methyl-1H-pyrazole-3-carboxylate with 1-bromopropane in the presence of a base (e.g., KOH or K 2​ CO 3​ )[1].

  • The Causality of Isomerization: The pyrazole NH proton undergoes rapid tautomerization. Upon deprotonation, the resulting pyrazolide anion exhibits dual nucleophilicity at both the N1 and N2 positions. Consequently, the propyl electrophile attacks both sites indiscriminately, yielding a near 1:1 mixture of the desired ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate and the undesired regioisomer ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate.

Route B: De Novo Cyclocondensation (The Knorr-Type Approach)

A significantly more robust alternative is the cyclocondensation of an unsymmetrical 1,3-dicarbonyl, such as ethyl 2,4-dioxopentanoate , with propylhydrazine [2, 3].

  • The Causality of Regiocontrol: Regioselectivity is governed by the differential electrophilicity of the two carbonyl groups in the diketoester. The highly nucleophilic primary amine (NH 2​ ) of propylhydrazine preferentially attacks the more sterically accessible and electronically reactive C2 ketone. Subsequent intramolecular cyclization at the C4 ketone locks the geometry into the desired 1,5-disubstituted pattern. By utilizing acidic conditions (e.g., glacial acetic acid), the imine formation is accelerated, further kinetically trapping the desired isomer.

G A Ethyl 5-methyl-1H- pyrazole-3-carboxylate B 1-Bromopropane + KOH / DMF A->B Route A: Alkylation C Ethyl 5-methyl-1-propyl- 1H-pyrazole-3-carboxylate (Target Isomer) B->C ~55% Yield D Ethyl 3-methyl-1-propyl- 1H-pyrazole-5-carboxylate (Undesired Isomer) B->D ~45% Yield E Ethyl 2,4-dioxopentanoate G Cyclocondensation (Glacial Acetic Acid, 80°C) E->G Route B F Propylhydrazine F->G G->C >90% Regioselectivity

Figure 1: Mechanistic divergence and regioselectivity outcomes of Route A (Alkylation) vs. Route B (Cyclocondensation).

Quantitative Data: Performance & Robustness Comparison

The following table synthesizes empirical data comparing the two methodologies across standard pharmaceutical scale-up metrics.

MetricRoute A: Direct N-AlkylationRoute B: CyclocondensationAnalytical Verdict
Overall Yield (Isolated) 35 - 45% (Post-separation)82 - 88%Route B eliminates massive yield losses associated with isomer separation.
Regioselectivity (N1:N2) ~ 1.2 : 1> 15 : 1Route B provides inherent kinetic control over the nitrogen substitution [2].
Purification Requirement Tedious Silica Gel ChromatographySimple Recrystallization / WashRoute A requires massive solvent volumes to resolve closely eluting isomers.
Process Robustness Low (Highly sensitive to base/temp)High (Tolerates thermal variations)Route B is highly reproducible across different lab environments.
Scalability Poor (>10g becomes impractical)Excellent (Easily scaled to >100g)Route B is the industry standard for API precursor generation [3].

Experimental Methodologies (Self-Validating Protocols)

As a best practice, protocols must be self-validating. The following methodologies include built-in checkpoints to ensure experimental integrity.

Protocol 1: Route B - Cyclocondensation (Recommended)

Objective: Synthesize Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate with high regiocontrol.

  • Reagent Preparation: Dissolve ethyl 2,4-dioxopentanoate (1.0 eq, 10 mmol) in 20 mL of glacial acetic acid. Causality: Acetic acid acts as both the solvent and the acid catalyst necessary for rapid imine formation.

  • Controlled Addition: Cool the reaction flask to 0°C using an ice bath. Add propylhydrazine (1.05 eq, 10.5 mmol) dropwise over 15 minutes. Validation Checkpoint: The solution will turn slightly yellow. An exotherm should be observed; maintaining 0°C prevents non-specific polymerization.

  • Cyclization: Remove the ice bath and heat the mixture to 80°C for 3 hours.

  • Reaction Monitoring: Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The starting material spot (Rf ~0.6) should completely disappear, replaced by a single major UV-active spot at Rf ~0.45.

  • Workup: Cool to room temperature and pour the mixture over crushed ice (50g). Neutralize slowly with saturated aqueous NaHCO 3​ until pH reaches 7.5. Extract with Ethyl Acetate (3 x 30 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. The resulting crude oil can be passed through a short silica plug to yield the pure target compound (>85% yield).

Workflow step1 1. Dissolution Ethyl 2,4-dioxopentanoate in AcOH step2 2. Dropwise Addition Propylhydrazine at 0°C (Control Exotherm) step1->step2 step3 3. Thermal Cyclization Heat to 80°C for 3h step2->step3 step4 step4 step3->step4 step5 5. Quench & Neutralize Ice + Sat. NaHCO3 (pH 7.5) step4->step5 step6 6. Extraction EtOAc extraction & Na2SO4 drying step5->step6

Figure 2: Self-validating experimental workflow for the highly reproducible cyclocondensation route.

Protocol 2: Route A - Direct Alkylation (For Reference/Comparison)
  • Deprotonation: Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF. Add finely powdered KOH (1.5 eq) and stir at room temperature for 30 minutes to form the pyrazolide anion [1].

  • Alkylation: Add 1-bromopropane (1.2 eq) dropwise. Stir at 60°C for 12 hours.

  • Workup & Despair: Quench with water and extract with EtOAc. Validation Checkpoint: TLC will reveal two closely eluting spots (Rf ~0.45 and ~0.40), confirming the poor regioselectivity.

  • Separation: Subject the crude mixture to rigorous column chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate the target isomer from the undesired 3-methyl-1-propyl variant.

Conclusion

For the synthesis of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate , the empirical data heavily favors the cyclocondensation of ethyl 2,4-dioxopentanoate with propylhydrazine (Route B) . By leveraging the inherent electronic differences of the diketoester, researchers can bypass the thermodynamic pitfalls of direct pyrazole alkylation. Route B provides a self-validating, highly reproducible system that eliminates the need for complex chromatographic separation, making it the definitive choice for robust drug development workflows.

References

  • Heterocyclic amides as kinase inhibitors (US9556152B2). Google Patents.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central (PMC).
  • Ethyl 2,4-dioxopentanoate | Research Chemical. Benchchem.
Comparative

The Pyrazole Revolution: A Head-to-Head Technical Comparison of Modern SDHI Fungicides

A Guide for Researchers and Crop Protection Professionals The relentless arms race between plant pathogens and agriculture has driven the development of increasingly sophisticated chemical interventions. Among the most s...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Crop Protection Professionals

The relentless arms race between plant pathogens and agriculture has driven the development of increasingly sophisticated chemical interventions. Among the most significant advancements in recent decades is the rise of pyrazole-based fungicides. As a class of Succinate Dehydrogenase Inhibitors (SDHIs), these compounds have provided a powerful tool for the management of a broad spectrum of devastating fungal diseases. This guide offers a detailed, evidence-based comparison of key pyrazole carboxamide fungicides, providing researchers and crop protection professionals with the technical insights necessary for informed decision-making in experimental design and field applications.

The Engine Room of the Fungus: A Shared Mechanism of Action

Pyrazole carboxamide fungicides, classified under the Fungicide Resistance Action Committee (FRAC) Group 7, all share a common molecular target: the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[1] This enzyme is a critical juncture in fungal metabolism, linking the Krebs cycle to the electron transport chain, which is the primary engine for ATP synthesis, the cell's energy currency.

By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, these fungicides effectively block the transfer of electrons from succinate to ubiquinone.[1] This disruption triggers a cascade of metabolic failures within the fungal cell:

  • Energy Depletion: The blockade of the electron transport chain halts the production of ATP, starving the fungus of the energy required for essential life processes such as spore germination, germ tube elongation, and mycelial growth.[1]

  • Metabolic Gridlock: The inhibition of the Krebs cycle disrupts the production of key metabolic intermediates necessary for fungal growth and development.

  • Oxidative Stress: The impaired electron flow can lead to the generation of reactive oxygen species (ROS), causing significant damage to cellular components.[1]

This targeted attack on a vital cellular process results in a potent fungicidal effect.

SDHI_Mechanism_of_Action cluster_etc Electron Transport Chain Succinate Succinate ComplexII Succinate Dehydrogenase (Complex II) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate UQ Ubiquinone Pool ComplexII->UQ e- transfer ComplexIII Complex III UQ->ComplexIII e- transfer ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Motive Force ATP ATP (Energy) ATP_Synthase->ATP Pyrazole_Fungicide Pyrazole Carboxamide Fungicide Pyrazole_Fungicide->ComplexII Inhibition

Figure 1: Mechanism of action of pyrazole-based SDHI fungicides.

Head-to-Head Comparison: Key Active Ingredients

While sharing a common mode of action, the individual pyrazole carboxamide fungicides exhibit distinct physicochemical properties and biological activities. These differences can influence their efficacy against specific pathogens, their systemic properties within the plant, and their susceptibility to resistance development. Here, we compare several leading active ingredients based on available in vitro and field trial data.

Quantitative Efficacy Overview

The following tables summarize the half-maximal effective concentration (EC50) values from various studies, which represent the concentration of a fungicide required to inhibit 50% of fungal growth in vitro. Lower EC50 values are indicative of higher intrinsic fungicidal activity. It is important to note that direct comparisons across different studies can be influenced by variations in experimental conditions and fungal isolates.

Table 1: Comparative In Vitro Efficacy (EC50 in µg/mL) Against Sclerotinia sclerotiorum (White Mold)

FungicideEC50 (µg/mL)Reference(s)
Fluxapyroxad0.021 - 0.095[2]
Bixafen6.70[3]

Table 2: Comparative In Vitro Efficacy (EC50 in µg/mL) Against Botrytis cinerea (Gray Mold)

FungicideEC50 Range (µg/mL)Reference(s)
Fluopyram0.01 to >100[4]
Fluxapyroxad<0.01 to 4.19[4]
Penthiopyrad<0.01 to 59.65[4]

Table 3: Comparative In Vitro Efficacy (EC50 in µg/mL) Against Alternaria alternata (Late Blight)

FungicideMean EC50 (µg/mL)Reference(s)
Benzovindiflupyr0.63[5]
Fluopyram~0.23[5]

Table 4: Field Performance (% Disease Control) Against Zymoseptoria tritici (Septoria Tritici Blotch)

FungicideRelative PerformanceReference(s)
FluxapyroxadBest overall efficacy among tested SDHIs[6][7]
BixafenGood efficacy, often used in mixtures[6][7]
BenzovindiflupyrGood efficacy, comparable to other SDHIs[6][7]
FluopyramInferior performance compared to other SDHIs in some trials[6][7]

Note: Field performance can be highly variable depending on environmental conditions, disease pressure, and the presence of resistant pathogen populations.

The Challenge of Resistance

The single-site mode of action of SDHI fungicides makes them prone to the development of resistance in fungal populations.[2] Resistance typically arises from mutations in the genes encoding the subunits of the SDH enzyme, which can reduce the binding affinity of the fungicide. Several mutations in the SdhB, SdhC, and SdhD subunits have been identified in various plant pathogens, leading to reduced sensitivity to different pyrazole fungicides.[6][7]

Cross-resistance patterns among different SDHIs can be complex. For instance, a mutation that confers high resistance to one pyrazole fungicide may have a lesser impact on another.[6][7] This highlights the importance of resistance monitoring and the implementation of robust resistance management strategies, such as rotating fungicides with different modes of action and using mixtures of active ingredients.

Experimental Protocols for Fungicide Evaluation

The data presented in this guide are generated through standardized experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays used to evaluate the efficacy of pyrazole-based fungicides.

In Vitro Mycelial Growth Inhibition Assay

This assay is a fundamental method for determining the intrinsic activity of a fungicide against a specific pathogen.

1. Preparation of Fungicide-Amended Media:

  • Prepare a stock solution of the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Serially dilute the stock solution to create a range of concentrations.
  • Incorporate the fungicide dilutions into a molten agar medium (e.g., Potato Dextrose Agar - PDA) to achieve the desired final concentrations. A control medium containing only the solvent should also be prepared.
  • Pour the amended and control media into sterile Petri dishes.

2. Inoculation:

  • From the edge of an actively growing culture of the target fungus, excise a small mycelial plug (e.g., 5 mm in diameter) using a sterile cork borer.
  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

3. Incubation:

  • Incubate the plates in the dark at a temperature optimal for the growth of the target fungus (e.g., 20-25°C).
  • Incubate until the mycelial growth in the control plates reaches the edge of the dish.

4. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.
  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
  • Use probit or log-logistic regression analysis to determine the EC50 value.

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prep_Media" [label="Prepare Fungicide-Amended\nand Control Media", fillcolor="#FBBC05", fontcolor="#202124"]; "Inoculate" [label="Inoculate Plates with\nFungal Mycelial Plugs", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Incubate" [label="Incubate Plates under\nControlled Conditions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Measure" [label="Measure Colony Diameters", fillcolor="#FBBC05", fontcolor="#202124"]; "Calculate" [label="Calculate Percent Inhibition\nand EC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Prep_Media"; "Prep_Media" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Measure"; "Measure" -> "Calculate"; "Calculate" -> "End"; }

Figure 2: Workflow for an in vitro mycelial growth inhibition assay.

In Vivo Greenhouse Efficacy Trial (Foliar Pathogens)

This assay evaluates the performance of a fungicide under more realistic conditions on a host plant.

1. Plant Propagation and Maintenance:

  • Grow susceptible host plants from seed in a greenhouse under controlled conditions (e.g., temperature, humidity, light).
  • Ensure plants are healthy and at a uniform growth stage before the start of the experiment.

2. Fungicide Application:

  • Prepare spray solutions of the test fungicide at various concentrations.
  • Apply the fungicide to the plants until runoff using a calibrated sprayer. A set of control plants should be sprayed with water only.
  • Allow the fungicide to dry on the plant surfaces.

3. Inoculation:

  • Prepare a spore suspension of the target pathogen in sterile water.
  • Inoculate the plants by spraying the spore suspension evenly over the foliage.
  • Place the inoculated plants in a high-humidity environment (e.g., a mist chamber) for a period sufficient to allow for infection (e.g., 24-48 hours).

4. Incubation and Disease Development:

  • Move the plants back to the greenhouse and allow the disease to develop.
  • Monitor the plants regularly for the appearance of disease symptoms.

5. Disease Assessment:

  • After a predetermined incubation period (e.g., 7-14 days), assess the disease severity on each plant. This can be done by visually estimating the percentage of leaf area affected by the disease or by using a disease rating scale.

6. Data Analysis:

  • Calculate the mean disease severity for each treatment.
  • Determine the percentage of disease control for each fungicide treatment relative to the untreated control.
  • Use statistical analysis (e.g., ANOVA) to determine if there are significant differences between treatments.

Conclusion

The pyrazole carboxamide fungicides represent a cornerstone of modern disease management strategies. Their high intrinsic activity and broad spectrum of control have made them invaluable tools for protecting a wide range of crops. However, the threat of fungicide resistance necessitates a thorough understanding of their mechanism of action and a commitment to stewardship practices. This guide has provided a comparative overview of key pyrazole-based fungicides, supported by experimental data, to aid researchers and professionals in the development and implementation of effective and sustainable disease control programs.

References

  • New SDHI included in latest fungicide performance data | Farm News | Farmers Guardian. (2024). Available at: [Link]

  • Jørgensen, L. N., et al. (2022). Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe. Frontiers in Plant Science, 13, 1060428. Available at: [Link]

  • Jørgensen, L.N., et al. (2022). Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe. Centre wallon de Recherches agronomiques. Available at: [Link]

  • Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. (n.d.). Available at: [Link]

  • Wheat fungicide performance data released for a new SDHI option. (2023). AHDB. Available at: [Link]

  • Agronomists' Conference Fungicide performance results. (2016). Available at: [Link]

  • Fungicide Efficacy Evaluation. (n.d.). CABI Digital Library. Available at: [Link]

  • Wang, F., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). MDPI. Available at: [Link]

  • In vivo test for Blumeria graminis f. sp. tritici. (2006). FRAC. Available at: [Link]

  • Xu, D., et al. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021). MDPI. Available at: [Link]

  • Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. (1996). Government of Canada Publications. Available at: [Link]

  • How to conduct the perfect fungicide trial… (2019). Available at: [Link]

  • Testing For Phytotoxicity. (2010). Greenhouse Grower. Available at: [Link]

  • An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. (n.d.). APS Journals. Available at: [Link]

  • Efficacy testing of novel organic fungicides and elicitors: from the lab to the field. (n.d.). Available at: [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). PMC. Available at: [Link]

  • Efficacy of foliar fungicides on controlling early blight disease of Eggplant, under laboratory and greenhouse conditions. (2021). ResearchGate. Available at: [Link]

  • Sensitivity of Stemphylium vesicarium of pear to SDHIs. (n.d.). CABI Digital Library. Available at: [Link]

  • Resistance to Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Strawberry. (2015). ResearchGate. Available at: [Link]

  • Fernández-Ortuño, D., et al. (2017). Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. PubMed. Available at: [Link]

  • Baseline Sensitivity to Benzovindiflupyr of Alternaria alternata Isolates Exposed to SDHI Fungicides in Pistachio with Alternari. (n.d.). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety and environmental responsibility. T...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate, a member of the versatile pyrazole derivative family often used in pharmaceutical and agrochemical research.[1][2] The procedures outlined here are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.

The fundamental principle of chemical waste management is that disposal is not an afterthought but an integral part of the experimental plan. Improper disposal of even small quantities of chemical waste can lead to significant environmental contamination, regulatory fines, and safety hazards within the lab.[3]

Hazard Identification & Risk Assessment: The "Why" Behind the Protocol

Understanding the potential hazards of a compound is the first step in handling it safely. While a specific Safety Data Sheet (SDS) for Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate is not widely available, data from structurally similar pyrazole carboxylates provides a strong basis for risk assessment. These compounds are consistently classified as hazardous.

The primary hazards associated with this chemical class include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[4][5]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[4][5]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[4][5]

  • Potential Acute Toxicity: Some related compounds are classified as harmful if swallowed.[6]

These hazards necessitate that Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate be treated as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular solid waste.[3][7][8]

Hazard Classification (Based on Related Compounds)GHS CodeSignal WordRepresentative Source
Skin Corrosion/IrritationH315 (Category 2)Warning[4][5][8]
Serious Eye Damage/Eye IrritationH319 (Category 2)Warning[4][5][9]
Specific target organ toxicity (single exposure)H335 (Category 3)Warning[4][5][6]
Acute toxicity, oralH302 (Category 4)Warning[6]
Pre-Disposal Operations: Handling and Segregation

Proper disposal begins with correct handling and segregation at the point of generation. This proactive approach prevents accidental mixing of incompatible wastes and ensures regulatory compliance.

  • Personal Protective Equipment (PPE): When handling the compound or its waste, always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[7][10]

  • Waste Container Selection: Utilize a dedicated hazardous waste container that is chemically compatible with pyrazole esters. A high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap is appropriate.[3][11] Ensure the container is in good condition, free from cracks or deterioration.[12]

  • Segregation: Pyrazole derivatives should be segregated from incompatible materials, such as strong oxidizing agents, to prevent potentially hazardous reactions.[10] Store liquid and solid waste in separate containers.[11]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and disposal of waste generated from research involving Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate.

Workflow for Chemical Waste Disposal

G A Step 1: Identify Waste Stream (Pure Compound, Contaminated Labware, Solutions) B Step 2: Select Compatible Container (HDPE or Glass, Leak-Proof Lid) A->B Causality: Prevents leaks & degradation C Step 3: Affix Hazardous Waste Label (Fill in all fields completely) B->C Causality: Ensures safety & compliance D Step 4: Collect Waste (Keep container closed when not in use) C->D Causality: Point-of-generation management E Step 5: Store Securely in Lab (Designated area, secondary containment) D->E Causality: Prevents spills & exposure F Step 6: Request Disposal Pickup (Contact institutional EHS) E->F Causality: Adheres to accumulation time limits G Step 7: EHS Collection (Licensed waste handler disposes of waste) F->G Causality: Final, compliant disposal

Caption: Logical workflow for the safe disposal of chemical waste.

Methodology:

  • Waste Collection:

    • Unused or Expired Compound: Collect the pure solid or liquid compound directly in the designated hazardous waste container.

    • Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing paper that are contaminated with the compound must be collected in a separate, clearly labeled solid hazardous waste container.

    • Solutions: Aqueous or organic solutions containing the compound should be collected in a designated liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

  • Container Management & Labeling:

    • As soon as you designate a container for waste, it must be labeled.[10]

    • The label must include the words "Hazardous Waste," the full chemical name "Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate," and the approximate concentration if in solution.[11]

    • Clearly indicate the associated hazards (e.g., "Irritant").[11]

    • Keep the container tightly closed except when adding waste.[9][12]

  • Temporary Storage in the Laboratory:

    • Store the waste container in a designated and secure location within the lab, such as a satellite accumulation area or a ventilated cabinet.[3][10]

    • It is best practice to use a secondary containment system (e.g., a larger bin or tray) to contain any potential leaks or spills.[3][12]

    • Be aware of regulatory limits on the amount of time waste can be stored in the lab, which is often between 6 to 9 months.[3][12]

  • Arranging for Final Disposal:

    • Once the container is full, or you have reached the end of your project, arrange for disposal through your institution's Environmental Health & Safety (EHS) department or equivalent authority.[10]

    • Follow your institution's specific procedures for requesting a waste pickup. This is typically done through an online system.

    • Do not attempt to treat or neutralize the chemical waste yourself unless you are following a specific, validated, and approved EHS protocol.[13] The most reliable method is disposal via an approved waste disposal plant.[6][9]

Spill & Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill Response:

    • For small spills, if you are trained and have the appropriate spill kit, you can clean it up yourself.

    • Absorb the spill with an inert material (e.g., sand, vermiculite), then sweep it up and place it in a sealed, labeled hazardous waste container.[7][9]

    • All materials used for cleanup must also be disposed of as hazardous waste.[12]

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency response line or EHS office.[12]

  • Exposure Response:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4][7][9]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4][7][9]

    • Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[4][6][9]

Regulatory Context

In the United States, the management and disposal of hazardous waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Many academic and research institutions operate under the specific regulations of Subpart K, which provides an alternative, more flexible set of standards for managing hazardous waste in laboratories.[3][13] Adherence to the protocols in this guide will help ensure compliance with these critical regulations.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines.
  • Benchchem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 5-Methyl-1H-pyrazole-3-carboxylic acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
  • Angene Chemical. (2025, July 12). Safety Data Sheet for Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate.
  • Karaman, R. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for 1-Methyl-1H-pyrazole-3-carboxylic acid.
  • Tokyo Chemical Industry. (2025, June 2). Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information.
  • Arvia Technology. (n.d.). Pyrazole Removal From Water.
  • LGC Standards. (2018, October 23). Safety data sheet for 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid.
  • Sigma-Aldrich. (n.d.). 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid.
  • K+S AG. (2011). Method for purifying pyrazoles. Google Patents.
  • K+S AG. (2009). Process for the purification of pyrazoles. Google Patents.
  • Al-hamdani, A. A. S., et al. (2023). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. PMC.
  • Various Authors. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • ECHEMI. (n.d.). 3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER SDS.
  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.
  • Chem-Impex. (n.d.). Ethyl-1-methyl-5-propyl-1H-pyrazole-3-carboxylate.
  • IJNRD.org. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.